molecular formula C19H20F3N7O7S3 B560062 EG00229

EG00229

Cat. No.: B560062
M. Wt: 611.6 g/mol
InChI Key: ZYQBITUOSRZDTG-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EG00229 is a small-molecule antagonist of the neuropilin-1 (NRP1) receptor, specifically targeting its b1 domain to inhibit binding of the vascular endothelial growth factor A (VEGF-A) [1] [6] . This mechanism disrupts the VEGF-A/NRP1 signaling axis, which is crucial in multiple pathological processes. In cancer research, this compound has been shown to reduce VEGF-A-induced VEGFR-2 phosphorylation and endothelial cell migration, and it can decrease lung carcinoma cell viability and enhance the chemo-sensitivity of cells to drugs like Taxol and 5-fluorouracil [1] [9] . Furthermore, it can reverse radiation resistance in non-small cell lung cancer (NSCLC) models by inhibiting the NRP1/VEGF-165 interaction and suppressing epithelial-mesenchymal transition (EMT) [8] . Beyond oncology, this compound is a valuable tool for neuroscience and immunology research. It blocks pro-tumorigenic M2 polarization in microglia and macrophages [1] and has been instrumental in defining a novel VEGF-A/NRP1 pathway for neuropathic pain, the inhibition of which reverses experimental pain states [4] . Its ability to inhibit the binding of the CendR motif of the SARS-CoV-2 Spike protein to NRP1 also makes it relevant for virology studies [6] . The original this compound (CAS# 1018927-63-3) has been superseded by the this compound trifluoroacetate salt (CAS# 1210945-69-9), which offers improved solubility [1] [5] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQBITUOSRZDTG-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Characterizing the Binding Affinity of EG00229 to Neuropilin-1

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding characteristics of EG00229, a pioneering small molecule antagonist for Neuropilin-1 (NRP1). We will dissect the quantitative binding affinity, the molecular mechanism of action, the experimental protocols used for its characterization, and the downstream functional consequences of this interaction.

Introduction: Targeting the NRP1 Co-Receptor

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein that functions as a critical co-receptor for a variety of signaling molecules, most notably Vascular Endothelial Growth Factor A (VEGF-A) and Semaphorin 3A (SEMA3A).[1][2] In the context of oncology and angiogenesis, NRP1 is of significant interest because it enhances the signaling cascade of VEGF-A through its primary receptor, VEGFR2.[2][3][4] This potentiation of VEGF signaling is crucial for pathological angiogenesis, tumor progression, and metastasis.[1][3] Consequently, NRP1 has emerged as a compelling therapeutic target.

This compound was the first-in-class small molecule designed to specifically inhibit the protein-protein interaction between VEGF-A and NRP1.[2][3][4] Developed as a peptidomimetic, it serves as a crucial tool for investigating NRP1 biology and provides a foundational scaffold for the development of more potent anti-NRP1 therapeutics.[3][5][6]

Quantitative Analysis: Binding Affinity of this compound to NRP1

The binding affinity of this compound is typically reported as an IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of a competing ligand. The specific IC₅₀ value varies depending on the experimental system, highlighting the importance of context in interpreting these figures.

Assay TypeSystemCompeting LigandIC₅₀ Value (µM)Reference
Cell-Based Radioligand BindingPorcine Aortic Endothelial (PAE) cells expressing NRP1 (PAE/NRP1)¹²⁵I-VEGF-A8 µM[2][7]
Cell-Based Radioligand BindingHuman Umbilical Vein Endothelial Cells (HUVECs)¹²⁵I-VEGF-A23 µM[7]
Cell-Free ELISA-type AssayPurified NRP1 b1 domain proteinBiotinylated VEGF-A3 µM[7]
Cell-Based Radioligand BindingA549 Lung Carcinoma & DU145 Prostate Carcinoma Cells¹²⁵I-VEGF-A~8 µM[4][7]

Expert Insight: The difference in IC₅₀ values between the purified protein assay (3 µM) and the cell-based assays (8-23 µM) is expected. Cell-based assays incorporate complexities such as membrane accessibility, cellular protein crowding, and potential off-target interactions, which can result in a higher apparent IC₅₀. The use of different cell lines (endothelial vs. carcinoma) also demonstrates the compound's activity across various NRP1-expressing systems.

Mechanism of Interaction: Competitive Antagonism at the b1 Domain

This compound functions as a direct competitive antagonist of VEGF-A binding to NRP1.[8] Its mechanism and binding site have been elucidated through structural biology techniques, including NMR spectroscopy and X-ray crystallography.[2][3][6]

  • Binding Site: this compound specifically interacts with the b1 domain of NRP1.[7][8][9] This domain contains a distinct binding pocket that recognizes the C-terminal arginine residue of VEGF-A₁₆₅, a motif known as the C-end Rule or "CendR" pocket.[10]

  • Competitive Inhibition: By occupying this CendR pocket, this compound physically obstructs the binding of VEGF-A.[10][11] This selectivity is a key feature, as this compound does not affect the binding of VEGF-A to its primary receptors, VEGFR1 or VEGFR2.[7][9]

The following diagram illustrates the workflow for determining the binding affinity via a competitive displacement assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cells Culture PAE/NRP1 cells in 24-well plates add_inhibitor Add this compound dilutions to respective wells cells->add_inhibitor nsb Non-Specific Binding Control: Add 100x excess unlabeled VEGF-A cells->nsb total Total Binding Control: No inhibitor added cells->total ligand Prepare ¹²⁵I-VEGF-A (Radiolabeled Ligand) add_ligand Add constant concentration of ¹²⁵I-VEGF-A (0.1 nM) ligand->add_ligand inhibitor Prepare serial dilutions of this compound (0.1-100 µM) inhibitor->add_inhibitor add_inhibitor->add_ligand incubate Incubate to allow binding competition add_ligand->incubate wash Wash cells to remove unbound ¹²⁵I-VEGF-A incubate->wash nsb->add_ligand total->add_ligand measure Measure radioactivity in a gamma counter wash->measure plot Plot % Inhibition vs. log[this compound] measure->plot calculate Calculate IC₅₀ value using non-linear regression plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Cell-Based Competitive Binding Assay

This protocol describes a self-validating system for determining the IC₅₀ of this compound using whole cells, which provides a physiologically relevant context.

Objective: To quantify the potency of this compound in inhibiting the binding of radiolabeled ¹²⁵I-VEGF-A₁₆₅ to NRP1 expressed on the surface of porcine aortic endothelial (PAE/NRP1) cells.

Materials:

  • PAE/NRP1 cells

  • 24-well cell culture plates

  • Binding Buffer (e.g., DMEM with 0.1% BSA)

  • ¹²⁵I-VEGF-A₁₆₅ (specific activity known)

  • This compound stock solution

  • Unlabeled VEGF-A₁₆₅ (for non-specific binding control)

  • Gamma counter

Methodology:

  • Cell Seeding:

    • Plate PAE/NRP1 cells in 24-well plates and grow to confluence.

    • Rationale: A confluent monolayer ensures a consistent number of receptors per well, minimizing variability.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Binding Buffer, ranging from 0.1 µM to 100 µM.

    • Dilute ¹²⁵I-VEGF-A₁₆₅ in Binding Buffer to a final working concentration of 0.1 nM.

    • Rationale: The concentration of radioligand should be at or below its K_d for the receptor to ensure assay sensitivity to competitive inhibitors.

  • Assay Execution:

    • Wash the cell monolayers gently with Binding Buffer.

    • To experimental wells: Add the different concentrations of this compound.

    • To non-specific binding (NSB) wells: Add a 100-fold excess of unlabeled VEGF-A₁₆₅.

      • Trustworthiness Check: The NSB wells are critical. They define the baseline of non-specific, non-saturable binding. True specific binding is calculated by subtracting the counts in these wells from the total binding.

    • To total binding wells: Add Binding Buffer only (no inhibitor).

    • Immediately add the 0.1 nM ¹²⁵I-VEGF-A₁₆₅ solution to all wells.

    • Incubate the plates (e.g., for 2 hours at 4°C) to reach binding equilibrium.

      • Rationale: Incubation at 4°C minimizes receptor internalization, ensuring the assay measures binding to cell-surface receptors.

  • Washing and Detection:

    • Aspirate the incubation medium and wash the wells multiple times with ice-cold buffer to remove unbound radioligand.

    • Lyse the cells and transfer the lysate to tubes for counting.

    • Quantify the bound radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[2]

Functional Consequences of this compound-NRP1 Binding

The binding of this compound to NRP1 is not merely a physical interaction; it initiates a cascade of downstream biological effects by disrupting the normal function of the VEGF-A/NRP1/VEGFR2 signaling complex.

  • Inhibition of VEGFR2 Phosphorylation: By preventing VEGF-A from binding to NRP1, this compound attenuates the NRP1-mediated enhancement of VEGFR2 phosphorylation.[2][3][9] This is a critical upstream event in the VEGF signaling pathway.

  • Attenuation of Cell Migration: The disruption of VEGF signaling leads to a measurable decrease in the migration of endothelial cells, a key process in angiogenesis.[3][7][9]

  • Anti-Tumor and Chemosensitizing Effects: In cancer cells, this compound treatment can reduce cell viability and increase the potency of cytotoxic agents like paclitaxel and 5-fluorouracil.[3][10] It has also been shown to reduce tumor growth and vascularization in animal models.[7][9]

  • Induction of Vascular Permeability: Unexpectedly, while this compound can inhibit VEGF-induced signaling, it can also independently induce vascular leakage by activating p38 MAP kinase and SRC family kinase phosphorylation.[10][12] This highlights the complex signaling nature of NRP1 and suggests that this compound may act as a biased agonist in certain contexts.

The diagram below outlines the canonical VEGF-A/NRP1 pathway and the point of intervention for this compound.

G cluster_downstream VEGF VEGF-A₁₆₅ NRP1 NRP1 (b1 domain) VEGF->NRP1 Binds VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound This compound->NRP1 Binds & Inhibits NRP1->VEGFR2 Enhances Signaling P_VEGFR2 VEGFR2 Phosphorylation VEGFR2->P_VEGFR2 Activates Migration Cell Migration P_VEGFR2->Migration Angiogenesis Angiogenesis & Tumor Growth Migration->Angiogenesis

Caption: this compound competitively inhibits VEGF-A binding to NRP1.

Conclusion

This compound is a well-characterized antagonist of the NRP1 receptor with a binding affinity in the low-to-mid micromolar range. It competitively inhibits the interaction between VEGF-A and the b1 domain of NRP1, leading to the attenuation of canonical downstream signaling pathways involved in angiogenesis and cell migration. The experimental protocols used to define its IC₅₀ are robust and serve as a standard for evaluating next-generation NRP1 inhibitors. Understanding the precise binding affinity and mechanism of this compound is fundamental for its use as a research tool and as a foundational structure for the development of novel therapeutics targeting the NRP1 axis.

References

  • Title: Small molecule inhibitors of the co-receptor neuropilin-1 Source: PubMed URL: [Link]

  • Title: Targeting NRP1 with this compound induces neurovascular permeability Source: bioRxiv URL: [Link]

  • Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: ACS Publications URL: [Link]

  • Title: Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 Source: MDPI URL: [Link]

  • Title: VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study Source: Domainex URL: [Link]

  • Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: PubMed Central URL: [Link]

  • Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: ACS Publications URL: [Link]

  • Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of - UCL Discovery Source: UCL Discovery URL: [Link]

  • Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: PubMed Central URL: [Link]

  • Title: Targeting NRP1 with this compound induces neurovascular permeability Source: Semantic Scholar URL: [Link]

  • Title: Targeting NRP1 with this compound induces neurovascular permeability | Request PDF Source: ResearchGate URL: [Link]

  • Title: Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry Source: PubMed Central URL: [Link]

  • Title: Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer Source: PubMed Central URL: [Link]

  • Title: Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells Source: PubMed Central URL: [Link]

  • Title: Targeting NRP1 with this compound induces neurovascular permeability Source: The University of Brighton URL: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of EG00229: A Pioneering Neuropilin-1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of EG00229, the first-in-class small molecule antagonist of the Neuropilin-1 (NRP1) receptor. We will delve into the scientific rationale behind its discovery, the intricacies of its chemical synthesis, and its well-characterized mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, angiogenesis, and neurobiology research.

Introduction: The Rationale for Targeting Neuropilin-1

Neuropilin-1 (NRP1) is a transmembrane receptor with critical roles in both neuronal guidance and vascular development.[1][2] In the context of pathology, particularly cancer, NRP1 has emerged as a key player. It acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), enhancing the pro-angiogenic signals mediated by the primary VEGF receptor, VEGFR2.[1] This NRP1-mediated enhancement of VEGF-A signaling is implicated in tumor growth, vascularization, and metastasis.[1][3] Consequently, the development of small molecule inhibitors that could disrupt the VEGF-A/NRP1 interaction presented a compelling therapeutic strategy. This compound was the pioneering molecule designed to fulfill this role.[1][2][4]

Part 1: The Discovery of this compound - A Structure-Guided Approach

The discovery of this compound was not a matter of serendipity but rather a deliberate and elegant example of structure-based drug design. Researchers at Domainex Ltd. embarked on a journey to create a small molecule that could mimic the binding of the C-terminal portion of VEGF-A to NRP1, thereby competitively inhibiting the natural protein-protein interaction.[1][5]

The scientific journey began with the understanding that a peptide fragment of VEGF-A binds to a specific pocket within the b1 domain of NRP1.[1][2] This interaction was meticulously characterized using mutagenesis studies, NMR spectroscopy, and X-ray crystallography.[1][2] This foundational work provided the structural blueprint for the design of a small molecule mimetic.

The design strategy focused on identifying a scaffold that could present the key pharmacophoric features of the VEGF-A C-terminal peptide. This led to the development of this compound, a molecule designed to fit snugly into the VEGF-A binding pocket on NRP1.[1]

Part 2: The Biological Mechanism of Action of this compound

This compound functions as a direct competitive antagonist of the VEGF-A/NRP1 interaction.[1][3] It selectively binds to the b1 domain of NRP1, the same site that recognizes the C-terminus of VEGF-A.[1][6] This binding has been unequivocally confirmed by NMR and X-ray crystallography studies.[1][7][8]

By occupying this binding pocket, this compound effectively prevents VEGF-A from associating with NRP1. It is crucial to note that this compound does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR1 and VEGFR2.[3][6] The therapeutic efficacy of this compound stems from its ability to attenuate the NRP1-mediated enhancement of VEGFR2 signaling. This leads to a reduction in VEGF-A-induced VEGFR2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs).[1][3]

The downstream cellular consequences of this targeted inhibition are significant and therapeutically relevant. Treatment with this compound has been shown to:

  • Inhibit Endothelial Cell Migration: By dampening the pro-angiogenic signaling cascade, this compound attenuates the migration of endothelial cells, a critical step in the formation of new blood vessels.[1][3]

  • Reduce Cancer Cell Viability: this compound has demonstrated the ability to reduce the viability of various cancer cell lines, including A549 lung carcinoma cells.[3][4]

  • Enhance Chemosensitivity: In combination with cytotoxic agents like paclitaxel, this compound has been shown to increase the chemosensitivity of cancer cells.[3][9]

  • Modulate the Tumor Microenvironment: this compound can block the pro-tumorigenic M2 polarization of glioma-associated microglia and macrophages.[3]

A Note on a Reported Paradoxical Effect:

Recent research has uncovered a nuanced aspect of this compound's activity. While designed as an inhibitor of VEGF-A-induced responses, this compound on its own has been observed to induce acute vascular leakage in some experimental models.[9] This suggests that while it effectively blocks the VEGF-A interaction, it may also possess some intrinsic activity at the NRP1 receptor.[9] This finding underscores the importance of comprehensive pharmacological profiling, even for molecules with a well-defined design rationale.

Clarification on Target Specificity: this compound is not a TREK-1 Potassium Channel Activator

It is imperative to address a potential point of confusion. The scientific literature robustly characterizes this compound as a Neuropilin-1 antagonist. There is no credible evidence to suggest that this compound functions as an activator of TREK-1 potassium channels. While the activation of TREK-1 channels is an area of active research for conditions like pain and depression, the molecules identified as TREK-1 activators are structurally and pharmacologically distinct from this compound.[10][11][12][13]

Signaling Pathway of this compound Action

The following diagram illustrates the established mechanism of action for this compound in the context of VEGF-A signaling.

EG00229_Mechanism cluster_EC Endothelial Cell VEGFR2 VEGFR2 P_VEGFR2 Phosphorylated VEGFR2 NRP1 NRP1 NRP1->VEGFR2 Complex Formation Signaling Downstream Signaling P_VEGFR2->Signaling Migration Cell Migration Angiogenesis Signaling->Migration VEGFA VEGF-A VEGFA->VEGFR2 Binds VEGFA->NRP1 Binds & Enhances This compound This compound This compound->NRP1 Blocks Binding

Caption: Mechanism of this compound in inhibiting VEGF-A/NRP1 signaling.

Part 3: Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a convergent solution-phase chemistry approach. The following is a detailed, step-by-step methodology adapted from the seminal publication by Jarvis et al. (2010).[1][4]

Experimental Protocol: Solution-Phase Synthesis of this compound

Step 1: Synthesis of 3-(Benzo[3][7][9]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid Methyl Ester (12)

  • To a solution of methyl 3-aminothiophene-2-carboxylate (11) in pyridine, add benzo[c][3][7][9]thiadiazole-4-sulfonyl chloride (10) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford compound 12.

Step 2: Synthesis of 3-(Benzo[3][7][9]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid (13)

  • Dissolve the methyl ester (12) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield compound 13.

Step 3: Synthesis of (S)-2-{[3-(Benzo[3][7][9]thiadiazole-4-sulfonylamino)thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid Methyl Ester (15)

  • To a solution of the carboxylic acid (13) in dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Stir for a few minutes to activate the carboxylic acid.

  • Add (S)-5-(N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)carbamimidamido)-2-aminopentanoate methyl ester (Pbf-protected arginine methyl ester, 14).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to obtain compound 15.

Step 4: Synthesis of (S)-2-(3-(Benzo[c][3][7][9]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid (this compound, 2)

  • Dissolve the protected intermediate (15) in a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Stir the mixture at room temperature for several hours to effect deprotection of the Pbf group and hydrolysis of the methyl ester.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the crude product.

  • Purify the final compound by reverse-phase high-performance liquid chromatography (HPLC) to yield this compound (2) as a pure solid.

Synthetic Workflow Diagram

EG00229_Synthesis cluster_reactants cluster_intermediates R1 Thiadiazolesulfonyl chloride (10) I1 Sulfonamide (12) R1->I1 R2 Methyl 3-aminothiophene- 2-carboxylate (11) R2->I1 R3 Pbf-protected Arginine methyl ester (14) I3 Coupled Product (15) R3->I3 R4 TFA/TIS/H2O Final This compound (2) R4->Final Deprotection I2 Carboxylic Acid (13) I1->I2 LiOH I2->I3 I3->Final

Caption: Solution-phase synthesis workflow for this compound.

Part 4: Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following table summarizes key data points from the literature.

AssayCell Line/SystemIC50 Value (µM)Reference
¹²⁵I-VEGF-A binding to NRP1PAE/NRP1 cells8Jarvis et al., 2010[1]; MChemExpress[6]
bt-VEGF-A binding to purified NRP1 b1Cell-free3MChemExpress[6]
VEGF-A binding to HUVECsHUVECs23MChemExpress[6]
Inhibition of VEGF-A binding to NRP1Cell-free (bt-VEGF-A)8Jarvis et al., 2010[1][7]
Reduction in A549 cell viability (48h)A549 lung carcinomaConcentration-dependentMChemExpress[6]

Conclusion

This compound stands as a landmark achievement in the field of targeted cancer therapy. Its discovery validated Neuropilin-1 as a druggable target and provided a powerful chemical probe to dissect the complexities of VEGF-A signaling. The structure-guided design and convergent synthesis of this compound serve as a paradigm for the development of inhibitors of protein-protein interactions. While subsequent research has led to the development of more potent NRP1 antagonists, this compound remains a fundamentally important tool compound and a testament to the power of rational drug design.[7][8][14][15] This guide has provided a detailed technical overview of its discovery, synthesis, and mechanism of action to aid researchers in their ongoing efforts to target NRP1 in disease.

References

  • Title: Targeting NRP1 with this compound induces neurovascular permeability Source: bioRxiv URL: [Link]

  • Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: PubMed Central URL: [Link]

  • Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: ACS Publications URL: [Link]

  • Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: ACS Publications URL: [Link]

  • Title: Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction Source: PubMed URL: [Link]

  • Title: VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study Source: Domainex URL: [Link]

  • Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: NIH URL: [Link]

  • Title: Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells Source: ResearchGate URL: [Link]

  • Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: PubMed URL: [Link]

  • Title: Investigation of Activation and Inhibition Mechanism in TREK-1 Potassium Channel Source: Juwels URL: [Link]

  • Title: Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury Source: PubMed URL: [Link]

  • Title: LPS2336, a New TREK-1 Channel Activator Identified by High Throughput Screening Source: MDPI URL: [Link]

Sources

Structural Basis of the EG00229 and Neuropilin-1 b1 Domain Interaction: A Blueprint for Small-Molecule Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Neuropilin-1 (NRP1) has emerged as a critical co-receptor in angiogenesis, neuronal guidance, and immune regulation, making it a high-value target for therapeutic intervention. Its interaction with Vascular Endothelial Growth Factor A (VEGF-A), mediated primarily through the b1 domain of NRP1, enhances VEGF signaling and promotes pathological vascularization in cancer. The development of EG00229, the first small-molecule antagonist of this protein-protein interaction, represents a landmark in targeting NRP1. This technical guide provides a comprehensive analysis of the structural and biophysical underpinnings of the this compound-NRP1 b1 interaction. We will dissect the architecture of the NRP1 b1 binding pocket, elucidate the precise molecular contacts that govern inhibitor binding, and detail the key experimental methodologies used to validate this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of NRP1 inhibition as a foundation for future drug discovery efforts.

Introduction: Neuropilin-1 as a Therapeutic Target

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein that functions as a co-receptor for a diverse set of ligands, including class 3 semaphorins and isoforms of VEGF, most notably VEGF-A165.[1][2] In endothelial cells, NRP1 forms a crucial complex with VEGF Receptor 2 (VEGFR2), enhancing the binding of VEGF-A and potentiating downstream signaling pathways that drive angiogenesis.[1][2][3] This role in promoting new blood vessel formation is essential for tumor growth and metastasis, positioning NRP1 as a compelling target for anti-cancer therapies.[1][4]

The extracellular portion of NRP1 is modular, comprising five domains (a1/a2, b1/b2, and c). The b1 domain is the principal binding site for the C-terminal, heparin-binding region of VEGF-A.[3][4][5] The development of inhibitors that specifically block this interaction offers a promising therapeutic strategy. This compound was the first small molecule designed to competitively inhibit the VEGF-A/NRP1 interaction, serving as a vital tool for probing NRP1 biology and a scaffold for subsequent inhibitor design.[1][4][6] This guide will explore the atomic-level details of how this compound achieves this antagonism.

The Architectural Landscape: NRP1 b1 Ligand-Binding Pocket

The ability to target the NRP1 b1 domain with a small molecule is rooted in the specific architecture of its ligand-binding site.

  • Overall Fold: The b1 domain adopts a distorted jellyroll β-barrel fold, a structure common to coagulation factors V and VIII.[7]

  • The Binding Cleft: The ligand-binding site is a well-defined, positively charged cleft located at the apex of the β-barrel. This pocket is delineated by several flexible loops connecting the β-strands.[7][8][9]

  • The "C-end Rule" (CendR) Motif: The binding pocket shows a strong preference for ligands that terminate with a C-terminal arginine residue, a principle known as the C-end rule (CendR).[9][10] The terminal arginine of VEGF-A165 anchors it within this pocket.

  • Key Residues for Ligand Recognition: Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the b1 domain that are indispensable for ligand binding. These include Tyrosine 297 (Y297), Aspartic Acid 320 (D320), Serine 346 (S346), Threonine 349 (T349), and Tyrosine 353 (Y353).[3][10][11] These residues form a network of contacts that stabilize the ligand. For example, mutation of Y297 or D320 has been shown to abolish VEGF binding and prevent the formation of the NRP1-VEGFR2 complex.[11]

This compound: A Prototypical Small-Molecule Antagonist

The design of this compound was a feat of rational drug design, leveraging structural knowledge of the natural ligand.

  • Design Rationale: this compound was developed as a peptidomimetic, engineered to replicate the key binding determinants of the C-terminal arginine of VEGF-A in a more drug-like format.[1][4][12] This approach aimed to create a small molecule that could effectively compete with the much larger VEGF-A protein.

  • Mechanism of Action: this compound acts as a direct competitive antagonist. It occupies the CendR binding pocket on the NRP1 b1 domain, thereby physically preventing VEGF-A from docking.[13][14] This inhibition is selective for NRP1, as this compound does not affect VEGF-A binding to its primary receptors, VEGFR1 or VEGFR2.[13]

  • Biological Consequences: By blocking the VEGF-A/NRP1 interaction, this compound attenuates downstream signaling, leading to reduced VEGFR2 phosphorylation and inhibition of endothelial cell migration.[1][4][6] These cellular effects translate into anti-angiogenic and anti-tumor activity in preclinical models.[15]

The Structural Basis of Engagement: this compound in the NRP1 b1 Pocket

The definitive understanding of the this compound-NRP1 interaction comes from high-resolution X-ray crystallography, with the complex structure deposited in the Protein Data Bank under the accession code 3I97 .[2][4][16]

The crystal structure reveals that this compound binds snugly within the CendR pocket, validating its design. The interaction is stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic contacts.

  • The Arginine Mimic: The arginine-like moiety of this compound is the lynchpin of the interaction, perfectly mimicking the C-terminal arginine of VEGF-A.[2][8]

  • Key Molecular Interactions:

    • The guanidinium group of this compound forms a crucial salt bridge and hydrogen bonds with the side chain of Aspartic Acid 320 (D320) .[10] This is the primary anchoring interaction.

    • The carboxylate group of the molecule establishes hydrogen bonds with the backbone amides of residues in the binding pocket, closely overlaying the position of the carboxylate group of other known ligands like tuftsin.[1][4]

    • The aromatic rings of this compound engage in hydrophobic and π-stacking interactions with residues such as Tyrosine 297 (Y297) and Tryptophan 301 (W301) .[10]

    • Additional hydrogen bonds are formed with the side chains of Serine 346 (S346) , Threonine 349 (T349) , and Lysine 351 (K351) , further stabilizing the complex.[10]

Interacting NRP1 ResidueThis compound MoietyPredominant Interaction Type
Y297 Aromatic RingHydrophobic / π-stacking
W301 Aromatic RingHydrophobic / π-stacking
D320 Guanidinium GroupSalt Bridge / Hydrogen Bond
S346 Thiophene Ring / AmideHydrogen Bond
T349 Carboxylate GroupHydrogen Bond
K351 Carboxylate GroupHydrogen Bond
Y353 Aromatic RingHydrophobic Interaction

Table 1: Summary of key molecular interactions between this compound and the NRP1 b1 domain, derived from crystallographic data (PDB: 3I97).[10]

Methodologies for Characterizing the Interaction

A multi-pronged experimental approach was essential to fully characterize and validate the binding of this compound to NRP1. Each technique provides a unique and complementary piece of the puzzle.

X-ray Crystallography: The Atomic Snapshot
  • Expertise & Causality: To obtain the highest resolution view of the interaction, X-ray crystallography is the gold standard. It provides an unambiguous, static picture of the binding pose, revealing the precise orientation of the inhibitor and the specific atomic contacts it makes with the receptor. This structural data is foundational for structure-based drug design.

  • Protocol: Structure Determination of the NRP1 b1-EG00229 Complex

    • Protein Expression & Purification: The human NRP1 b1 domain (residues 274-431) is expressed as a recombinant protein, typically in an Escherichia coli expression system.[16] The protein is then purified to homogeneity using affinity and size-exclusion chromatography.

    • Crystallization: The purified NRP1 b1 protein is concentrated and mixed with a molar excess of this compound. Crystallization is achieved by vapor diffusion, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants (e.g., polyethylene glycol), leading to the slow formation of ordered crystals.

    • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

    • Structure Solution & Refinement: The structure is solved using the molecular replacement method, with the known structure of the apo NRP1 b1 domain (PDB: 1KEX) used as a search model.[4] The electron density map is then interpreted to build the model of this compound into the binding site, followed by iterative rounds of refinement to optimize the fit of the model to the experimental data.[1][4]

crystallography_workflow cluster_protein Protein Preparation cluster_crystal Crystallization & Data Collection cluster_solve Structure Determination p1 NRP1 b1 Gene Cloning p2 Recombinant Expression (E. coli) p1->p2 p3 Protein Purification (Chromatography) p2->p3 c1 Co-crystallization with this compound p3->c1 c2 X-ray Diffraction (Synchrotron) c1->c2 c3 Data Collection c2->c3 s1 Molecular Replacement (using Apo PDB: 1KEX) c3->s1 s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3 output PDB: 3I97 s3->output Final Structure (PDB: 3I97)

Fig 1. Workflow for X-ray Crystallography of the NRP1-EG00229 complex.
Nuclear Magnetic Resonance (NMR): Validation in Solution
  • Expertise & Causality: While crystallography provides a high-resolution solid-state structure, it's crucial to confirm that the interaction occurs similarly in a more physiological solution state. NMR spectroscopy, specifically through chemical shift perturbation (CSP) mapping, serves this purpose. By monitoring changes in the NMR signals of the protein upon ligand titration, we can map the binding interface and confirm that this compound targets the same site as natural VEGF-derived peptides.

  • Protocol: 15N-HSQC Titration

    • Isotope Labeling: The NRP1 b1 domain is expressed in minimal media supplemented with 15N-ammonium chloride as the sole nitrogen source, producing a uniformly 15N-labeled protein.

    • Spectrum Acquisition: A 2D 15N-1H Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded for the free protein. This spectrum yields a unique peak for each backbone amide N-H group in the protein.

    • Ligand Titration: A concentrated stock solution of unlabeled this compound is titrated stepwise into the 15N-labeled protein sample. An HSQC spectrum is acquired after each addition.

    • Data Analysis: The spectra are overlaid, and residues whose peaks shift or broaden significantly upon ligand addition are identified. These "perturbed" residues map to the ligand-binding site and areas allosterically affected by binding. The results for this compound show perturbations for the same residues affected by VEGF-A peptides, confirming a common binding site.[1][4]

nmr_workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis n1 Express 15N-labeled NRP1 b1 Protein n2 Purify Labeled Protein n1->n2 e1 Record 15N-HSQC (Apo Protein) n2->e1 e2 Titrate with Unlabeled this compound e1->e2 e3 Record Series of 15N-HSQC Spectra e2->e3 a1 Overlay Spectra e3->a1 a2 Identify Chemical Shift Perturbations a1->a2 a3 Map Binding Site a2->a3 output Confirmation of VEGF-A Pocket a3->output Binding Site Validation

Fig 2. Workflow for NMR-based binding site mapping and validation.
Competitive Binding Assays: Quantifying Potency
  • Expertise & Causality: Structural and biophysical data must be complemented with quantitative measurements of binding affinity. A cell-free competitive binding assay is a robust and direct method to determine the concentration at which an inhibitor can block the protein-protein interaction by 50% (its IC50 value). This provides a critical metric for assessing inhibitor potency.

  • Protocol: ELISA-based Competitive Binding Assay

    • Plate Coating: High-binding 96-well plates are coated with purified recombinant NRP1 b1 domain and incubated overnight. Plates are then washed and blocked (e.g., with BSA) to prevent non-specific binding.

    • Competitive Incubation: A constant, sub-saturating concentration of biotinylated VEGF-A165 (bt-VEGF-A) is mixed with a serial dilution of this compound.

    • Binding Reaction: These mixtures are added to the NRP1-coated wells and incubated to allow binding to reach equilibrium.

    • Detection: The plates are washed to remove unbound reagents. Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the captured bt-VEGF-A.

    • Signal Readout: After another wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is read on a plate reader. The signal is inversely proportional to the concentration of this compound.

    • IC50 Calculation: The data is plotted as percent inhibition versus log[this compound], and a dose-response curve is fitted to calculate the IC50 value.

Assay FormatCell Type / ConditionIC50 of this compoundReference
bt-VEGF-A bindingPurified NRP1 b1 domain~3 µM[13]
125I-VEGF-A bindingPAE/NRP1 cells~8 µM[13][14][15]
125I-VEGF-A bindingHUVECs~23 µM[13]

Table 2: Quantitative binding data for this compound against NRP1.

elisa_workflow s1 1. Coat Plate with NRP1 b1 s2 2. Block Plate s1->s2 s3 3. Add Mixture: bt-VEGF-A + this compound s2->s3 s4 4. Incubate & Wash s3->s4 s5 5. Add Streptavidin-HRP s4->s5 s6 6. Wash & Add Substrate s5->s6 s7 7. Read Absorbance s6->s7 s8 8. Calculate IC50 s7->s8

Fig 3. Workflow for a competitive ELISA to determine inhibitor IC50.

From Structure to Function: The Mechanism of Inhibition

The detailed structural and biophysical data converge to explain the functional consequences of this compound binding.

By occupying the CendR pocket, this compound acts as a steric inhibitor, preventing the much larger VEGF-A protein from accessing its binding site. This directly disrupts the formation of the tripartite VEGF-A/NRP1/VEGFR2 signaling complex, which is required for maximal angiogenic signaling.[1][3] The downstream result is a measurable decrease in VEGF-stimulated VEGFR2 autophosphorylation and a subsequent impairment of endothelial cell migration and proliferation, the cellular hallmarks of angiogenesis.[4][6]

Interestingly, recent studies have revealed a more complex functional profile for this compound. While it effectively inhibits VEGF-A-induced signaling, this compound on its own has been shown to induce a degree of vascular permeability.[17][18][19] This unexpected agonist-like activity highlights the nuanced role of NRP1 signaling and is a critical consideration for the therapeutic development of NRP1 antagonists.

signaling_pathway cluster_membrane Cell Membrane NRP1 NRP1 Complex VEGF/NRP1/VEGFR2 Complex NRP1->Complex VEGFR2 VEGFR2 VEGFR2->Complex VEGF VEGF-A VEGF->NRP1 binds This compound This compound This compound->NRP1 binds & blocks Phos VEGFR2 Phosphorylation Complex->Phos promotes Signal Downstream Signaling Phos->Signal Angio Angiogenesis & Cell Migration Signal->Angio

Fig 4. This compound inhibits the VEGF-A/NRP1/VEGFR2 signaling axis.

Conclusion and Future Perspectives

The elucidation of the structural basis for the this compound-NRP1 b1 interaction was a pivotal moment in the field, providing definitive proof-of-concept that a canonical protein-protein interaction could be successfully targeted by a small molecule. The detailed crystallographic and biophysical data have created a robust blueprint for the rational design of next-generation NRP1 inhibitors.

This compound has served as an invaluable chemical probe and the foundation for developing more potent and bioavailable compounds, such as EG01377.[14][15] The therapeutic potential of targeting this axis continues to expand, with applications not only in oncology but also in modulating the immune response and potentially treating viral diseases, as NRP1 has been identified as a host factor for SARS-CoV-2 entry.[10][20][21] The foundational work on this compound ensures that future efforts to drug this complex target are built on solid structural and mechanistic ground.

References

  • Herzog, B., et al. (2011). VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation. The FASEB Journal. Available at: [Link]

  • Daly, R., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. Available at: [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Jarvis, A., et al. (2010). Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the binding site of NRP1-b1 domain. ResearchGate. Available at: [Link]

  • Vander Kooi, C. W., et al. (2012). Mechanism of selective VEGF-A binding by neuropilin-1 reveals a basis for specific ligand inhibition. PubMed. Available at: [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. PubMed Central. Available at: [Link]

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. PubMed Central. Available at: [Link]

  • RCSB PDB. (2010). 3I97: B1 domain of human Neuropilin-1 bound with small molecule this compound. RCSB Protein Data Bank. Available at: [Link]

  • Djordjevic, S., et al. (2017). Architecture and hydration of the arginine-binding site of neuropilin-1. PubMed Central. Available at: [Link]

  • Tawa, G., et al. (2021). Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists. PubMed Central. Available at: [Link]

  • Liu, Y-H., et al. (2025). Small molecule inhibitors of the co-receptor neuropilin-1. Drug Discovery Today. Available at: [Link]

  • Fantin, A., et al. (2014). Neuropilin 1 (NRP1) hypomorphism combined with defective VEGF-A binding reveals novel roles for NRP1 in developmental and pathological angiogenesis. Development. Available at: [Link]

  • Valdembri, D., et al. (2024). Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis. Cardiovascular Research. Available at: [Link]

  • Domainex. (n.d.). VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Domainex. Available at: [Link]

  • Ramirez-Saldaña, M., et al. (2021). Potential inhibitors interacting in Neuropilin-1 to develop an adjuvant drug against COVID-19, by molecular docking. PubMed Central. Available at: [Link]

  • Sun, Y., et al. (2022). Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1. Pharmaceuticals. Available at: [Link]

  • Parker, M. W., et al. (2012). Neuropilin Functions as an Essential Cell Surface Receptor. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Targeting NRP1 with this compound induces neurovascular permeability | Request PDF. ResearchGate. Available at: [Link]

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Starzec, A., et al. (2014). Discovery of novel inhibitors of vascular endothelial growth factor-A-Neuropilin-1 interaction by structure-based virtual screening. ResearchGate. Available at: [Link]

  • Lee, C. C., et al. (2003). Crystal structure of the human neuropilin-1 b1 domain. PubMed. Available at: [Link]

  • Mota, F., et al. (2023). New Crystal Form of Human Neuropilin-1 b1 Fragment with Six Electrostatic Mutations Complexed with KDKPPR Peptide Ligand. International Journal of Molecular Sciences. Available at: [Link]

  • RCSB PDB. (2018). 6FMF: Neuropilin-1 b1 domain in complex with EG01377; 2.8 Angstrom structure. RCSB Protein Data Bank. Available at: [Link]

  • Daly, R., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. Available at: [Link]

Sources

An In-depth Technical Guide to the Early-Stage Research Applications of EG00229

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Neuropilin-1 Antagonist

Authored by: Gemini, Senior Application Scientist

Introduction

The compound EG00229 has emerged as a significant pharmacological tool for interrogating the complex biology of Neuropilin-1 (NRP1), a multifunctional transmembrane receptor implicated in a diverse array of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2] This technical guide provides an in-depth exploration of the early-stage research applications of this compound, moving beyond a simple recitation of facts to offer a nuanced understanding of its mechanism of action and practical guidance for its use in a laboratory setting. As a Senior Application Scientist, the focus here is on the "why" behind the "how"—elucidating the scientific rationale that underpins experimental design and data interpretation when working with this selective NRP1 antagonist.

This compound is a small molecule that functions as a competitive antagonist at the NRP1 receptor.[1] Specifically, it selectively inhibits the binding of Vascular Endothelial Growth Factor-A (VEGF-A), particularly the VEGF-A165 isoform, to the b1 domain of NRP1.[1][2][3] It is crucial to note that this compound does not interfere with the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[1] This specificity is the cornerstone of its utility as a research tool, allowing for the targeted dissection of NRP1-mediated signaling events.

Core Mechanism of Action: Targeting the VEGF-A/NRP1 Axis

The interaction between VEGF-A and NRP1 is a critical modulator of angiogenesis and vascular permeability. NRP1 acts as a co-receptor for VEGFR2, enhancing the affinity of VEGF-A for its signaling receptor and amplifying downstream signaling cascades.[2][4] this compound disrupts this crucial interaction by binding to the CendR pocket within the b1 domain of NRP1, the same site that recognizes the C-terminal arginine residue of VEGF-A165.[3][5]

The following diagram illustrates the inhibitory action of this compound on the VEGF-A/NRP1 signaling axis.

cluster_0 Cell Membrane VEGFR2 VEGFR2 Signaling Downstream Signaling VEGFR2->Signaling Activates NRP1 NRP1 NRP1->VEGFR2 Enhances Signaling VEGFA VEGF-A VEGFA->VEGFR2 Binds VEGFA->NRP1 Binds (b1 domain) This compound This compound This compound->NRP1 Blocks Binding (Competitive Antagonist)

Caption: this compound competitively inhibits VEGF-A binding to NRP1, thereby attenuating VEGFR2 signaling.

Key Research Applications of this compound

The unique mechanism of action of this compound has positioned it as a valuable tool across several research domains.

Oncology Research: A Multi-pronged Anti-Cancer Agent

In the context of oncology, this compound exhibits a multifaceted anti-tumor profile, primarily through its anti-angiogenic, direct anti-proliferative, and chemosensitizing effects.

By disrupting the VEGF-A/NRP1 axis, this compound effectively dampens the pro-angiogenic signals that are essential for tumor growth and metastasis.[2][4] This leads to a reduction in tumor vascularization, as has been demonstrated in in vivo models.[1][6]

Beyond its impact on the tumor vasculature, this compound has been shown to directly inhibit the viability of certain cancer cell lines, such as A549 lung carcinoma cells.[1][2][3][7] Furthermore, it can enhance the efficacy of conventional cytotoxic agents like paclitaxel and 5-fluorouracil, suggesting a role in overcoming chemoresistance.[2][3][4][7] More recent studies have indicated that this compound may reverse radiation resistance in non-small cell lung cancer (NSCLC) cells by inhibiting the binding of NRP1 and VEGF-165.[8]

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a standard procedure to assess the cytotoxic and chemosensitizing effects of this compound on a cancer cell line.

Objective: To determine the IC50 of this compound and its ability to potentiate the cytotoxic effects of a standard chemotherapeutic agent.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. For chemosensitization, prepare a serial dilution of the chemotherapeutic agent with and without a fixed, sub-lethal concentration of this compound.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for a predetermined time, typically 48 to 72 hours.[1]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 values using non-linear regression analysis.

Neurobiology: Unraveling the Role of NRP1 in Neurovascular Permeability

Recent and somewhat unexpected findings have revealed that this compound can induce neurovascular permeability.[5][9][10] This effect is independent of VEGFR1 and VEGFR2 but is critically dependent on NRP1.[5][9] This discovery highlights a potentially novel signaling function of NRP1 that is unmasked by this compound and suggests that the compound can be used to probe the mechanisms governing the blood-brain barrier and blood-retinal barrier.

The proposed mechanism involves the activation of p38 MAP kinase and SRC family kinase (SFK) phosphorylation, leading to the rearrangement of the adherens junction protein VE-cadherin (CDH5).[5]

cluster_1 Endothelial Cell NRP1 NRP1 SFK SFK NRP1->SFK Activates p38 p38 MAPK SFK->p38 Phosphorylates CDH5 VE-cadherin (CDH5) p38->CDH5 Induces Rearrangement Permeability Increased Paracellular Permeability CDH5->Permeability Leads to This compound This compound This compound->NRP1 Binds

Caption: this compound-induced neurovascular permeability signaling pathway.

Experimental Protocol: In Vitro Transendothelial Electrical Resistance (TEER) Assay

This protocol provides a method to quantify changes in endothelial barrier function in response to this compound.

Objective: To measure the effect of this compound on the integrity of an endothelial cell monolayer.

Materials:

  • Primary brain or retinal microvascular endothelial cells

  • Transwell inserts with a microporous membrane

  • Endothelial cell growth medium

  • This compound

  • TEER measurement system (e.g., EVOM2)

Procedure:

  • Monolayer Formation: Seed endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Monitor the formation of a tight barrier by daily TEER measurements.

  • Treatment: Once a stable and high TEER is achieved, add this compound to the apical and/or basolateral compartments at the desired concentrations.

  • TEER Measurement: Measure TEER at various time points post-treatment. A decrease in TEER indicates a disruption of the endothelial barrier.

  • Data Analysis: Express TEER values as a percentage of the initial baseline reading. Compare the time course and dose-response of this compound-treated monolayers to vehicle-treated controls.

Immunology: Modulating the Tumor Microenvironment

NRP1 is expressed on various immune cells, including regulatory T cells (Tregs), and plays a role in immune suppression within the tumor microenvironment. This compound has been shown to influence the function of these immune cells. For instance, it can block canonical TGFβ signaling, which is a key pathway in Treg-mediated immune suppression.[11][12] This suggests that this compound could be used as a tool to investigate the interplay between angiogenesis and immune evasion in cancer.

In Vivo Studies: Considerations and a General Protocol

Translating in vitro findings to a whole-animal context is a critical step in early-stage research.

Pharmacokinetics:

It is important to be aware that this compound has a relatively short half-life.[11][12] This may necessitate a more frequent dosing schedule in in vivo experiments to maintain a therapeutic concentration.

General In Vivo Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Tumor cells for implantation

  • This compound

  • Vehicle for in vivo administration (e.g., 20% Captisol)[6]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size. Measure the tumors with calipers and randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, three times per week).[1] Administer the vehicle to the control group.

  • Tumor Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors.[1] Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31).[6]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (VEGF-A binding to NRP1 b1 domain) 3 µMPurified NRP1 b1 domain[1]
IC50 (125I-VEGF-A binding to PAE/NRP1 cells) 8 µMPAE/NRP1 cells[1]
IC50 (VEGF-A binding to HUVECs) 23 µMHUVECs[1]
In Vivo Dosage 0-10 mg/kgNSG mice[1]
In Vivo Administration Intraperitoneal injection, 3 times/weekNSG mice[1]
Half-life ~0.5 hoursIn vivo[11][12]

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of Neuropilin-1. Its ability to specifically disrupt the VEGF-A/NRP1 interaction, coupled with its more recently discovered capacity to induce neurovascular permeability and modulate immune responses, makes it an invaluable asset for researchers in oncology, neurobiology, and immunology. A thorough understanding of its mechanisms of action, along with careful experimental design and data interpretation, will undoubtedly continue to yield significant insights into the complex biology of NRP1.

References

  • This compound trifluoroacetate | NRP1 Receptor Antagonist | MedChemExpress. (URL: )
  • Targeting NRP1 with this compound induces neurovascular permeability | bioRxiv. (URL: )
  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A)
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)
  • EG 00229 | CAS 1018927-63-3 | this compound - Tocris Bioscience. (URL: )
  • Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells - PMC - NIH. (URL: )
  • Targeting NRP1 with this compound induces neurovascular permeability | Request PDF. (URL: )
  • Targeting NRP1 with this compound induces neurovascular permeability - Semantic Scholar. (URL: )
  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC - PubMed Central. (URL: )
  • VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study - Domainex. (URL: )
  • Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PubMed Central. (URL: )
  • VEGF-A acts via neuropilin-1 to enhance epidermal cancer stem cell survival and formation of aggressive and highly vascularized tumors - NIH. (URL: )
  • Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ)
  • Effect of this compound on NRP1 and VEGF-165 in two radiation-resistant cell...
  • Targeting NRP1 with this compound induces neurovascular permeability - bioRxiv. (URL: )
  • Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed. (URL: )
  • EG 00229 trifluoroacetate | VEGF Receptor Inhibitors - R&D Systems. (URL: )
  • Novel Compounds Targeting Neuropilin Receptor 1 with Potential To Interfere with SARS-CoV-2 Virus Entry - PubMed. (URL: )

Sources

Understanding the pharmacokinetics of EG00229 in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vivo Pharmacokinetics of EG00229

Authored by a Senior Application Scientist

Foreword: The Critical Role of Pharmacokinetics in the Development of NRP1 Inhibitors

This compound, a pioneering small molecule antagonist of Neuropilin-1 (NRP1), has served as a crucial tool for elucidating the role of the NRP1/Vascular Endothelial Growth Factor A (VEGF-A) signaling axis in cancer biology and beyond.[1][2][3] By competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1, this compound has demonstrated potential in anti-angiogenic and anti-tumor applications.[1][2][3][4] However, the journey of a promising lead compound from the bench to the clinic is paved with rigorous preclinical evaluation, where understanding its behavior within a living organism is paramount. This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound and presents a detailed framework for its further in vivo characterization. As a prototype molecule, insights into its absorption, distribution, metabolism, and excretion (ADME) profile are invaluable for the rational design of next-generation NRP1 inhibitors with enhanced therapeutic potential.

This compound: Mechanism of Action and Therapeutic Rationale

This compound is a peptidomimetic designed to mimic the interaction of VEGF-A with NRP1, a co-receptor that enhances VEGF signaling through VEGFR2.[3][4] This interaction is crucial for angiogenesis, tumor progression, and immune modulation.[1][5] this compound has been shown to inhibit VEGF-A binding to NRP1 with an IC50 in the low micromolar range (3-8 µM), subsequently attenuating VEGFR2 phosphorylation and inhibiting endothelial and tumor cell migration.[3][6] Its ability to enhance the efficacy of cytotoxic agents like paclitaxel and 5-fluorouracil further underscores its potential as a combination therapy in oncology.[2][3]

The following diagram illustrates the targeted signaling pathway of this compound.

EG00229_Mechanism_of_Action VEGFA VEGF-A NRP1 NRP1 Receptor VEGFA->NRP1 Binds Signaling_Complex NRP1/VEGFR2 Signaling Complex NRP1->Signaling_Complex VEGFR2 VEGFR2 Receptor VEGFR2->Signaling_Complex This compound This compound This compound->NRP1 Blocks Binding Downstream Downstream Signaling (e.g., p38, SFK) This compound->Downstream Unexpectedly Activates Signaling_Complex->Downstream Cellular_Response Angiogenesis, Cell Migration, Tumor Growth Downstream->Cellular_Response Leakage Vascular Leakage Downstream->Leakage Inhibition Inhibition Activation Activation

Caption: Mechanism of action of this compound.

A recent study has revealed a paradoxical effect of this compound: while it blocks VEGF-induced vascular permeability, it can independently induce vascular leakage through NRP1 and the activation of p38 MAP kinase and SRC family kinases.[7][8] This finding is critical for interpreting in vivo efficacy and toxicity studies and highlights the need for a thorough pharmacokinetic and pharmacodynamic understanding.

Known Pharmacokinetic Profile of this compound

Publicly available data on the comprehensive pharmacokinetic profile of this compound is limited. However, a key study focused on the development of more potent and bioavailable NRP1 antagonists reported a significant finding:

  • Half-Life (t½): this compound exhibits a relatively short half-life of 0.5 hours in vivo.[1]

This short half-life suggests rapid clearance from the systemic circulation, which has several implications for its therapeutic use:

  • Dosing Regimen: A short half-life may necessitate frequent administration or continuous infusion to maintain therapeutic concentrations.

  • Exposure at Target Site: Sustained target engagement may be challenging, potentially limiting efficacy.

  • Development of Analogs: This limitation was a driving factor for the development of second-generation inhibitors, such as EG01377, with improved pharmacokinetic properties.[1][9]

The following table summarizes the known pharmacokinetic parameter for this compound and a developed analog.

CompoundHalf-Life (t½)Volume of Distribution (Vd)Reference
This compound 0.5 hoursNot Reported[1]
Compound 10d (analog) 1.2 hours1103 mL/kg[1]

A Framework for Comprehensive In Vivo Pharmacokinetic Characterization of this compound

To address the knowledge gap in the pharmacokinetics of this compound, a systematic in vivo study is warranted. The following section outlines a standard, robust experimental protocol for characterizing the ADME profile of this compound in a preclinical rodent model.

Experimental Workflow

The diagram below outlines the key phases of a typical in vivo pharmacokinetic study.

PK_Workflow cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: In-Life cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Analysis Formulation Compound Formulation (e.g., in saline, DMSO/PEG) Dosing_IV Intravenous (IV) Dosing (e.g., 1 mg/kg) Formulation->Dosing_IV Dosing_PO Oral (PO) Dosing (e.g., 10 mg/kg) Formulation->Dosing_PO Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Analytical_Method LC-MS/MS Method Development & Validation LCMS_Analysis LC-MS/MS Analysis of This compound Concentrations Analytical_Method->LCMS_Analysis Blood_Sampling Serial Blood Sampling (e.g., via jugular vein cannula) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Extraction Plasma Sample Processing & Extraction Blood_Sampling->Plasma_Extraction Plasma_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) PK_Modeling->Parameter_Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocol

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • This compound (purity >98%)

  • Vehicle for formulation (e.g., saline, 5% DMSO/40% PEG300/55% water)

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • K2EDTA collection tubes

  • LC-MS/MS system

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate cannulated rats for at least 3 days prior to the study.

    • Assign animals to two groups (n=3-5 per group): IV administration and PO administration.

  • Dose Preparation and Administration:

    • IV Group: Prepare a 1 mg/mL solution of this compound in saline. Administer a single bolus dose of 1 mg/kg via the tail vein. The low dose is chosen to ensure linearity and avoid saturation of metabolic pathways.

    • PO Group: Prepare a 2 mg/mL suspension of this compound in a suitable oral vehicle. Administer a single dose of 10 mg/kg via oral gavage. The higher oral dose accounts for expected incomplete absorption.

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at the following time points:

      • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. The early time points are crucial for characterizing the distribution phase of this compound with a known short half-life.

      • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into K2EDTA tubes, and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.

    • The validation should include assessment of linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • IV Group: Maximum concentration (Cmax), Area Under the Curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

      • PO Group: Cmax, time to maximum concentration (Tmax), AUC, and t½.

      • Bioavailability (F%): Calculate the oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Implications for Drug Development and Future Directions

The limited pharmacokinetic data for this compound, particularly its short half-life, has significant implications for its development as a therapeutic agent. While it remains an invaluable research tool, its rapid clearance poses a challenge for maintaining therapeutically relevant concentrations in vivo. This has rightly spurred the development of analogs with improved stability and pharmacokinetic profiles.[1]

Furthermore, the discovery of its paradoxical effect on vascular permeability necessitates a careful evaluation of the therapeutic window and potential side effects of any NRP1 inhibitor.[7] Future in vivo studies should not only characterize the ADME profile but also integrate pharmacodynamic readouts to correlate drug exposure with both desired anti-tumor effects and potential adverse effects on vascular integrity.

References
  • Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv.
  • Powell, J., Mota, F., Steadman, D., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry.
  • VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Domainex.
  • This compound trifluoroacetate | NRP1 Receptor Antagonist. MedChemExpress.
  • Jarvis, A., Allerston, C. K., Jia, H., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry.
  • EG 00229 | CAS 1018927-63-3 | this compound. Tocris Bioscience.
  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction.
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells.
  • Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells.
  • Small Molecule Neuropilin‐1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of. UCL Discovery.
  • Targeting NRP1 with this compound induces neurovascular permeability | Request PDF.

Sources

An In-depth Technical Guide to the Impact of EG00229 on Non-Cancerous Cellular Processes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the small molecule EG00229, a known antagonist of Neuropilin-1 (NRP1). While initially investigated for its anti-angiogenic and anti-tumor properties, the broader impact of this compound on fundamental, non-cancerous cellular processes remains an area of active investigation. This document synthesizes current knowledge, presents detailed experimental protocols, and offers expert insights into the methodologies required to elucidate the multifaceted effects of this compound. We delve into its influence on key cellular pathways, including potential off-target effects and unexpected signaling outcomes, to provide researchers, scientists, and drug development professionals with a robust framework for future studies.

Introduction: The Molecular Landscape of this compound

This compound is a small molecule antagonist designed to inhibit the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of the Neuropilin-1 (NRP1) receptor.[1][2] This interaction is a critical component of angiogenesis, the formation of new blood vessels, a process integral to both normal physiological development and pathological conditions such as tumor growth.[2][3] this compound has demonstrated the ability to reduce VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells, attenuate cell migration, and decrease the viability of certain carcinoma cells.[2][4] Furthermore, it has been shown to enhance the efficacy of cytotoxic agents like paclitaxel and 5-fluorouracil in combination therapies.[3][4]

While the primary focus of this compound research has been in the context of oncology, its target, NRP1, is a pleiotropic receptor involved in a wide array of physiological processes beyond angiogenesis, including neuronal guidance and immune regulation.[5][6] Therefore, it is imperative to understand the broader consequences of NRP1 inhibition by this compound on non-cancerous cellular functions. This guide will explore the known and potential impacts of this compound on fundamental cellular processes, providing the necessary technical details to investigate these effects rigorously.

Mechanism of Action: Beyond VEGF-A Inhibition

This compound acts as a competitive antagonist, occupying the VEGF-A binding pocket on the NRP1 b1 domain.[5][7] Structural studies, including X-ray crystallography, have confirmed this binding mode.[5][7] An unexpected finding, however, is that this compound on its own can induce vascular leakage, a phenomenon also observed with VEGF-A.[8] This suggests that this compound may not be a simple antagonist but could also possess some agonistic properties or induce conformational changes in NRP1 that trigger downstream signaling. This this compound-induced vascular permeability is dependent on NRP1 expression but appears to be independent of VEGFR1 and VEGFR2.[8] It has been shown to activate p38 MAP kinase (p38) and SRC family kinase (SFK) phosphorylation, leading to rearrangements in endothelial junctions.[8][9] These findings underscore the complexity of this compound's mechanism of action and highlight the need for a deeper investigation into its signaling consequences in various non-cancerous cell types.

Investigating the Impact of this compound on Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis.[10] The PI3K/Akt/mTOR signaling pathway is a key negative regulator of autophagy.[10] Given that NRP1 signaling can intersect with various kinase pathways, it is plausible that this compound could modulate autophagic flux.

Rationale for Investigation

The rationale for investigating the effect of this compound on autophagy stems from the intricate crosstalk between receptor tyrosine kinase signaling and the core autophagy machinery. While a direct link between this compound and autophagy has not been extensively documented, the activation of p38 MAPK by this compound provides a compelling starting point.[8] The p38 MAPK pathway has been implicated in the regulation of autophagy in various contexts. Therefore, it is hypothesized that this compound, through its modulation of NRP1-mediated signaling, could either induce or inhibit autophagy.

Experimental Workflow for Assessing Autophagy

To comprehensively assess the impact of this compound on autophagy, a multi-faceted approach is recommended, combining the analysis of key autophagy markers by Western blot with fluorescence microscopy-based assays to monitor autophagic flux.

Autophagy_Workflow cluster_0 Phase 1: Marker Analysis cluster_1 Phase 2: Autophagic Flux Assay A Cell Treatment with this compound (± Lysosomal Inhibitor) B Cell Lysis A->B C Western Blot for LC3-I/II and p62/SQSTM1 B->C G Quantification of Autophagosomes and Autolysosomes D Transfection with mCherry-GFP-LC3 E Cell Treatment with this compound D->E F Fluorescence Microscopy or Flow Cytometry E->F F->G

Caption: Workflow for investigating this compound's effect on autophagy.

Detailed Experimental Protocols

This protocol allows for the detection of changes in the levels of key autophagy-related proteins. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is a hallmark of autophagy induction.[11] The levels of p62/SQSTM1, a protein that is selectively degraded by autophagy, can provide an indication of autophagic flux.[12] The use of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points. For autophagic flux analysis, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound treatment.[13][15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.[11][16] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Causality Behind Experimental Choices:

  • Lysosomal Inhibitors: The inclusion of lysosomal inhibitors is critical for interpreting LC3-II levels. An accumulation of LC3-II in the absence of an inhibitor could indicate either increased autophagosome synthesis or impaired degradation. By blocking degradation, any increase in LC3-II can be more confidently attributed to an induction of autophagy.[17]

  • p62/SQSTM1 Analysis: p62/SQSTM1 is degraded within autolysosomes. Therefore, a decrease in its levels is indicative of a functional autophagic process. Conversely, an accumulation of p62 can suggest a blockage in autophagic flux.[12]

This fluorescence-based assay provides a more dynamic measure of autophagic flux by taking advantage of the different pH sensitivities of GFP and mCherry.[18] In the neutral environment of the autophagosome, both fluorophores are active, resulting in yellow fluorescence. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, leading to red fluorescence.[19]

Step-by-Step Methodology:

  • Transfection/Transduction: Transfect or transduce cells with a plasmid or viral vector encoding the mCherry-GFP-LC3 fusion protein.[20] Generate a stable cell line for consistent expression.

  • Cell Treatment: Plate the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or multi-well plates. Treat with this compound as described in the Western blot protocol.

  • Imaging or Flow Cytometry:

    • Microscopy: Visualize the cells using a confocal microscope. Capture images in both the green (GFP) and red (mCherry) channels.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence using a flow cytometer. This allows for a quantitative analysis of a large cell population.[20][21]

  • Quantification:

    • Microscopy: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.[19]

    • Flow Cytometry: Analyze the ratio of mCherry to GFP fluorescence. A higher mCherry/GFP ratio is indicative of increased autophagic flux.[20]

Causality Behind Experimental Choices:

  • Tandem Fluorophore Construct: The use of a tandem fluorescent protein with differing pH sensitivities is a robust method to monitor the progression from autophagosome to autolysosome, providing a more comprehensive assessment of autophagic flux than simply observing LC3 puncta.[18][19]

  • Quantitative Analysis: Both manual counting of puncta from microscopy images and ratiometric flow cytometry provide quantitative data, allowing for a more objective assessment of changes in autophagic activity.[19][20]

Elucidating the Role of this compound in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The caspase family of proteases plays a central role in the execution of apoptosis. Given that this compound can reduce cell viability, it is crucial to determine whether this is due to the induction of apoptosis.[1]

Rationale for Investigation

The observation that this compound reduces the viability of A549 lung carcinoma cells provides a direct impetus for investigating its pro-apoptotic potential.[1] While this effect was observed in cancer cells, it is important to determine if this compound can also induce apoptosis in non-cancerous cells, which would have significant implications for its therapeutic window and potential side effects. The activation of the p38 MAPK pathway by this compound is also relevant here, as p38 can, in some cellular contexts, promote apoptosis.[8]

Apoptosis_Signaling This compound This compound NRP1 NRP1 This compound->NRP1 SFK SFK NRP1->SFK Activates p38 p38 MAPK SFK->p38 Activates Caspase_Cascade Caspase Cascade (e.g., Caspase-3) p38->Caspase_Cascade Potentially Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized pro-apoptotic signaling pathway of this compound.

Experimental Workflow for Assessing Apoptosis

A combination of assays is recommended to provide a comprehensive picture of apoptotic induction. This includes measuring the activity of key executioner caspases and assessing changes in plasma membrane integrity and DNA fragmentation.

Detailed Experimental Protocols

This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.[22] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or colorimetric signal.[22][23]

Step-by-Step Methodology:

  • Cell Treatment: Plate cells in a multi-well plate and treat with this compound at various concentrations and for different durations. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Reagent Addition: Following treatment, add the caspase-3/7 reagent directly to the wells. This reagent typically contains a lysis buffer and the caspase substrate.[22]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the luminescence or absorbance using a plate reader.[23] The signal intensity is directly proportional to the amount of active caspase-3/7.

Causality Behind Experimental Choices:

  • Luminescent/Colorimetric Detection: These methods provide a highly sensitive and quantitative measure of enzyme activity, allowing for the detection of subtle changes in apoptosis induction.[22]

  • Executioner Caspase Focus: Caspase-3 and -7 are downstream executioner caspases, and their activation represents a point of no return in the apoptotic cascade.[24]

Analyzing the Influence of this compound on Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, but it is also a critical process in normal tissue maintenance and repair. Investigating the impact of this compound on cell cycle progression in non-cancerous cells is essential to understand its potential effects on tissue homeostasis.

Rationale for Investigation

Given that this compound affects cell viability, it is plausible that it may also interfere with cell cycle progression.[1] The signaling pathways downstream of NRP1, including the p38 MAPK pathway, have been shown to influence cell cycle checkpoints.[8] Therefore, it is important to determine if this compound treatment leads to cell cycle arrest at specific phases (G1, S, or G2/M).

Detailed Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[25] The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to sub-confluency and treat them with this compound for a duration that is appropriate for the cell type's doubling time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.[25][26]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[25][27] RNase A is included to prevent the staining of double-stranded RNA.[25]

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence should be measured on a linear scale. Gate out doublets to ensure analysis of single cells.[26]

  • Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located between these two peaks. Quantify the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices:

  • Ethanol Fixation: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA, while also preserving the cellular structure for analysis.[26]

  • RNase Treatment: The inclusion of RNase is crucial for accurate DNA content analysis, as PI can also bind to double-stranded RNA, which would otherwise lead to an overestimation of DNA content.[25]

Data Presentation and Summary

To facilitate the interpretation and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Caspase-3/7 Activity

This compound Concentration (µM)Treatment Duration (hours)Fold Change in Caspase-3/7 Activity (vs. Vehicle Control)
124Data to be generated
1024Data to be generated
5024Data to be generated
1048Data to be generated

Table 2: Impact of this compound on Cell Cycle Distribution

This compound Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle)Data to be generatedData to be generatedData to be generated
1Data to be generatedData to be generatedData to be generated
10Data to be generatedData to be generatedData to be generated
50Data to be generatedData to be generatedData to be generated

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the impact of the NRP1 antagonist this compound on non-cancerous cellular processes. The detailed protocols and the rationale behind the experimental choices are intended to ensure scientific rigor and the generation of reliable and interpretable data.

Future research should aim to:

  • Elucidate the full signaling network downstream of this compound-NRP1 interaction in various non-cancerous cell types.

  • Investigate the in vivo consequences of this compound administration on tissue homeostasis and organ function in pre-clinical models.

  • Explore potential off-target effects of this compound to gain a more complete understanding of its pharmacological profile.

By systematically addressing these questions, the scientific community can build a comprehensive understanding of the cellular and physiological effects of this compound, which will be critical for its potential future therapeutic applications.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • bioRxiv. (2024). Targeting NRP1 with this compound induces neurovascular permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification.... Retrieved from [Link]

  • PubMed. (2022). Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells. Retrieved from [Link]

  • PubMed. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Retrieved from [Link]

  • Bio-Techne. (n.d.). How to Test and Measure Autophagic Flux Quantitatively. Retrieved from [Link]

  • PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Springer. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Retrieved from [Link]

  • MDPI. (n.d.). Assays to Monitor Autophagy Progression in Cell Cultures. Retrieved from [Link]

  • NCBI. (n.d.). Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. Retrieved from [Link]

  • Bio-protocol. (2014). Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells. Retrieved from [Link]

  • PubMed Central. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for Studying Autophagy Within the Tumor Microenvironment. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative and qualitative analysis of autophagy flux using imaging. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Retrieved from [Link]

  • Domainex. (n.d.). VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Retrieved from [Link]

  • ACS Publications. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Retrieved from [Link]

  • ACS Publications. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells. Retrieved from [Link]

  • Request PDF. (n.d.). Targeting NRP1 with this compound induces neurovascular permeability. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Modulating Cell Migration with EG00229, a Neuropilin-1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cell migration is a fundamental biological process, integral to physiological events such as wound healing and immune responses, and pathological conditions like cancer metastasis.[1][2] The intricate signaling networks governing cell motility present numerous targets for therapeutic intervention. While the user's query mentioned the Rho GTPase Rac1, a key regulator of the actin cytoskeleton[2][3], the small molecule EG00229 does not directly inhibit Rac1. Instead, this compound is a well-characterized antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).[4][5][6][7] The VEGF-A/NRP1 signaling axis is a critical upstream activator of migratory pathways that often converge on Rac1 activation. This application note provides a comprehensive guide for researchers on the mechanism of this compound, its effect on the NRP1 signaling cascade, and detailed protocols for its use in studying cell migration via wound healing and transwell assays.

Introduction: The Neuropilin-1 Axis in Cell Migration

Cell migration requires a coordinated cycle of cellular activities, including the formation of membrane protrusions like lamellipodia, driven by actin polymerization.[2][8] The Rho family of small GTPases, particularly Rac1, are central molecular switches in this process.[3] Rac1, when active, stimulates a cascade of events leading to cytoskeletal reorganization necessary for cell movement.[2][9][10]

The activation of these core migratory mechanics is often initiated by external cues, such as growth factors. Vascular Endothelial Growth Factor A (VEGF-A) is a potent signaling molecule that, in addition to its role in angiogenesis, directly influences cell migration. VEGF-A exerts its effects by binding to its primary receptors (VEGFRs) and a co-receptor, Neuropilin-1 (NRP1).[4][5] The formation of a VEGF-A/NRP1/VEGFR2 complex significantly enhances downstream signaling, leading to increased cell migration, proliferation, and survival.[4][5]

Mechanism of Action: this compound

This compound is the first-in-class small molecule designed to specifically antagonize the NRP1 receptor.[4][7] It functions by binding to the VEGF-A binding pocket within the b1 domain of NRP1, thereby sterically hindering the interaction between NRP1 and VEGF-A.[4][6][11] This inhibition attenuates the potentiation of VEGFR2 signaling, resulting in a downstream reduction of migratory and angiogenic cellular responses.[4][5] While this compound does not target Rac1 directly, its action on this upstream receptor complex effectively dampens the signaling pathways that lead to Rac1 activation.

Diagram 1: The NRP1/VEGF Signaling Pathway and Point of Inhibition by this compound

This diagram illustrates how VEGF-A binding to the NRP1/VEGFR2 complex initiates a signaling cascade that promotes cell migration through downstream effectors, including the Rac1 pathway. This compound inhibits the initial binding step between VEGF-A and NRP1.

NRP1_Pathway cluster_EC_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 Binds VEGFR2 VEGFR2 VEGF->VEGFR2 NRP1->VEGFR2 Complex Formation PI3K PI3K/Akt Pathway VEGFR2->PI3K Phosphorylation Cascade This compound This compound This compound->NRP1 Inhibition Rac1 Rac1 Activation PI3K->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin Migration Cell Migration & Lamellipodia Formation Actin->Migration

Experimental Design and Key Considerations

Designing a robust cell migration experiment with this compound requires careful planning. The trustworthiness of the results hinges on the inclusion of proper controls and optimization of experimental parameters.

Choosing the Right Migration Assay

Two of the most common in vitro methods to assess cell migration are the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay.[12][13]

  • Wound Healing Assay: This method assesses collective cell migration into a cell-free gap created in a confluent monolayer.[12] It is simple, cost-effective, and excellent for visualizing and quantifying the coordinated movement of a sheet of cells.[14]

  • Transwell Assay: This technique measures the chemotactic response of individual cells migrating through a porous membrane towards a chemoattractant.[1][15][16] It is ideal for studying the effects of soluble factors and for quantifying the invasion potential of cells if the membrane is coated with an extracellular matrix (ECM) like Matrigel.[17]

Cell Line Selection and Culture

The choice of cell line is critical. Endothelial cells (e.g., HUVECs) are a classic model as they robustly express NRP1 and respond to VEGF-A.[4] Many cancer cell lines, particularly those known for metastasis, also overexpress NRP1 and are suitable models.[11][18] It is essential to ensure your chosen cell line expresses sufficient levels of NRP1 for this compound to have a measurable effect.

This compound Preparation and Titration

Proper handling and concentration selection for this compound are paramount for reproducible results.

Parameter Recommendation Source
Solubility Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[6]
Storage Store stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[6]
Working Concentration Perform a dose-response curve. A starting range of 1 µM to 20 µM is recommended.[6][19]
IC₅₀ ~3-8 µM for inhibiting VEGF-A binding to NRP1.[6][19]

Note: Always perform a cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the concentrations of this compound used are not causing significant cell death, which could be misinterpreted as reduced migration.

Essential Experimental Controls

To ensure that the observed effects are specifically due to the action of this compound, the following controls are mandatory.

Control Description Purpose
Untreated Control Cells cultured in assay medium without any treatment.Establishes the baseline rate of cell migration.
Vehicle Control Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.Accounts for any effects of the solvent on cell migration.
Positive Stimulant (For Transwell) Cells stimulated with a known chemoattractant (e.g., VEGF-A, 10% FBS).Confirms that the cells are capable of migration and the assay is working correctly.
Positive Inhibitor (Optional) Cells treated with a known inhibitor of migration (e.g., a general Rac1 inhibitor)Provides a benchmark for the expected level of inhibition.

Protocol 1: Wound Healing (Scratch) Assay

This protocol details the steps to measure collective cell migration using this compound.

Diagram 2: Experimental Workflow for the Wound Healing Assay

A step-by-step visual guide to performing a wound healing (scratch) assay.

Wound_Healing_Workflow A 1. Seed Cells Plate cells in a multi-well plate. B 2. Grow to Confluence Incubate until a uniform monolayer is formed (e.g., 18-24 hours). A->B C 3. Create the 'Wound' Scratch the monolayer with a sterile p200 pipette tip. B->C D 4. Wash and Treat Wash with PBS to remove debris. Add medium containing this compound or controls. C->D E 5. Image at T=0 Immediately capture the first image of the scratch. D->E F 6. Incubate & Image Incubate and capture images at regular time intervals (e.g., 6, 12, 24 hours). E->F G 7. Analyze Data Measure the change in the cell-free area over time. F->G

Methodology
  • Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 18-24 hours.[20]

  • Creating the Wound: Once cells are fully confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[12][20] To ensure consistency, apply firm, even pressure and consider using a guide or ruler.[12] A cross-shaped scratch can also be made.[14]

  • Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[14]

  • Treatment: Add fresh, low-serum medium containing the desired concentration of this compound or the appropriate vehicle control (e.g., 0.1% DMSO).

  • Image Acquisition (T=0): Immediately place the plate on a microscope stage and capture the first set of images (Time = 0).[12] Use phase-contrast microscopy at 4x or 10x magnification. Ensure the same locations are imaged for each time point by using reference marks on the plate.[12]

  • Incubation and Monitoring: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Capture subsequent images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[12][20]

  • Data Analysis: Quantify the wound area at each time point using imaging software like ImageJ. The rate of migration can be expressed as the percentage of wound closure relative to the initial area at T=0.

    • Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Protocol 2: Transwell Migration Assay

This protocol outlines the steps to measure chemotactic cell migration through a porous membrane.

Diagram 3: Experimental Workflow for the Transwell Assay

A step-by-step visual guide for conducting a transwell (Boyden chamber) migration assay.

Transwell_Workflow A 1. Prepare Chambers Add chemoattractant (e.g., 10% FBS medium) to the lower wells. B 2. Prepare Cell Suspension Resuspend serum-starved cells in low-serum medium with this compound or controls. A->B C 3. Seed Cells Add cell suspension to the upper chamber (Transwell insert). B->C D 4. Incubate Allow cells to migrate through the porous membrane for an optimized duration (e.g., 4-24 hours). C->D E 5. Remove Non-Migrated Cells Gently wipe the top side of the membrane with a cotton swab. D->E F 6. Fix and Stain Fix the migrated cells on the bottom side of the membrane (e.g., with PFA) and stain (e.g., with Crystal Violet). E->F G 7. Image and Quantify Count stained cells in multiple fields of view or elute the dye for spectrophotometric analysis. F->G

Methodology
  • Cell Preparation: The day before the assay, culture cells in a low-serum medium (e.g., 0.5% FBS) to starve them, which enhances their responsiveness to chemoattractants.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., medium with 10% FBS or a specific concentration of VEGF-A) to the lower wells of a 24-well plate.[1]

    • Place the Transwell inserts (typically with an 8 µm pore size membrane) into the wells, ensuring no air bubbles are trapped beneath the membrane.[1][13]

  • Treatment and Seeding:

    • Harvest the serum-starved cells and resuspend them in a low-serum medium (e.g., 0.5% FBS) at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

    • Add the appropriate concentration of this compound or vehicle control to the cell suspension.

    • Gently add 200 µL of the cell suspension to the upper compartment of each Transwell insert.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time must be optimized for your cell type and can range from 4 to 24 hours.[1]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the medium and any cells that did not migrate through the membrane.[1][13]

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in 4% Paraformaldehyde (PFA) for 15 minutes.[1]

    • Wash the insert with PBS and then stain with 0.1% Crystal Violet solution for 20-30 minutes.[1][14]

  • Quantification:

    • Microscopy: After a final wash to remove excess stain, use a microscope to count the number of stained, migrated cells in several representative fields of view for each membrane.

    • Dye Elution (Optional): To quantify the total migration, elute the Crystal Violet stain from the membrane using a solvent like 10% acetic acid.[1] Measure the absorbance of the eluted dye solution using a microplate reader (typically at 590 nm), which is directly proportional to the number of migrated cells.[1]

Troubleshooting and Final Remarks

Successful application of this compound in migration assays requires attention to detail. Inconsistent scratch creation in wound healing assays can lead to high variability. In Transwell assays, optimizing incubation time is crucial; too short, and you will see few migrated cells, too long, and cells may overgrow or detach.

By inhibiting the VEGF-A/NRP1 interaction, this compound serves as a valuable tool for investigating the upstream regulation of cell migration. The protocols provided herein offer a robust framework for researchers and drug development professionals to explore the anti-migratory potential of targeting the NRP1 signaling pathway.

References

  • Vertex AI Search. (2025, May 5). How to do Wound Healing (Scratch)
  • Bio-protocol. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell.
  • Bio-protocol.
  • Sigma-Aldrich.
  • Abeomics.
  • ten Klooster, J. P., et al. (2007). Rac1-induced cell migration requires membrane recruitment of the nuclear oncogene SET. The EMBO Journal, 26(2), 336-345.
  • ResearchHub. (2024, April 8). Standard Operating Procedure (SOP)
  • Domainex. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study.
  • Sun, Y., et al. (2023). Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy. Cells, 12(7), 1013.
  • Abcam. Wound healing assay.
  • protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • Martin, T. D., et al. (2016). Rac1 Signaling in the Regulation of Cell Migration and Invasion.
  • Wu, W. J., et al. (2005). Loss of cell–cell adhesion triggers cell migration through Rac1-dependent ROS generation. The Journal of Cell Biology, 169(3), 503-513.
  • ibidi GmbH.
  • Creative Bioarray.
  • Martinotti, S., & Ranzato, E.
  • Dragoni, S., et al. (2024, July 9). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv.
  • Request PDF. Targeting NRP1 with this compound induces neurovascular permeability.
  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry, 53(5), 2215-2226.
  • Liu, H., et al. (2021). Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells. Cancer Management and Research, 13, 7655-7668.
  • ACS Publications. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry.
  • MedChemExpress.
  • Patsnap Synapse. (2024, June 21). What are RAC1 inhibitors and how do they work?.
  • ResearchGate.
  • Tocris Bioscience. EG 00229.
  • Semantic Scholar. Targeting NRP1 with this compound induces neurovascular permeability.
  • PubMed. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry, 61(9), 4135-4154.
  • PubMed. (2010). Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. Journal of Medicinal Chemistry, 53(5), 2215-26.

Sources

Application Note: In Vivo Administration Protocol for the NRP1 Antagonist EG00229 in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to EG00229

Neuropilin-1 (NRP1) is a transmembrane co-receptor crucial for a range of physiological and pathological processes, including neuronal guidance and angiogenesis (the formation of new blood vessels).[1] In the context of oncology, NRP1 is often overexpressed on tumor cells and endothelial cells, where it enhances signaling cascades initiated by ligands such as Vascular Endothelial Growth Factor A (VEGF-A).[2][3] The interaction between VEGF-A and NRP1 potentiates the primary signaling through VEGF Receptor 2 (VEGFR2), promoting tumor angiogenesis, proliferation, and migration.[2][3] Consequently, NRP1 has emerged as a significant therapeutic target for cancer therapy.

This compound is a potent and specific small molecule antagonist of the NRP1 receptor.[2][4] It functions by competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1, thereby attenuating downstream signaling pathways, including VEGFR2 phosphorylation.[2][3][4] This mechanism makes this compound a valuable tool for investigating the role of the NRP1/VEGF axis in various disease models. It has demonstrated anti-tumor and anti-angiogenic activity and has been shown to increase the efficacy of cytotoxic agents like paclitaxel in lung carcinoma cells.[3][5]

Interestingly, recent studies have revealed a dual-action mechanism. While this compound effectively blocks VEGF-induced responses, it can also independently induce vascular permeability by engaging NRP1, a phenomenon that researchers should consider during experimental design.[5][6] This guide provides a comprehensive protocol for the preparation and in vivo administration of this compound in mouse models, grounded in established methodologies and scientific rationale.

Scientific Rationale and Mechanism of Action

The primary rationale for administering this compound in vivo is to antagonize NRP1 function to study its impact on processes like tumor growth, metastasis, and angiogenesis.[5] By blocking the VEGF-A binding site on NRP1, this compound allows for the specific interrogation of this pathway's contribution to the tumor microenvironment.[7] It has been used to suppress epidermal stem cell function in squamous cell carcinoma and inhibit glioma proliferation in vivo.[1][8] The diagram below illustrates the molecular interaction targeted by this compound.

EG00229_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis Cell Migration Survival VEGFR2->Angiogenesis Activates NRP1 NRP1 NRP1->VEGFR2 Potentiates VEGFA VEGF-A Ligand VEGFA->NRP1 Binds to b1 domain This compound This compound This compound->NRP1 Blocks b1 domain

Caption: this compound competitively inhibits VEGF-A binding to the NRP1 b1 domain.

Materials and Reagents

Proper preparation requires specific materials to ensure the compound's stability, solubility, and sterility for in vivo administration.

ItemRecommended SpecificationsPurpose
Active Compound This compound Trifluoroacetate (CAS: 1210945-69-9)NRP1 Antagonist
Solubilizing Agent Dimethyl sulfoxide (DMSO), Sterile, Cell Culture GradeInitial solvent for this compound
Co-solvent/Vehicle Polyethylene glycol 300 (PEG 300)Improves solubility and stability
Vehicle Diluent 0.9% Sodium Chloride (Sterile Saline)Final diluent for injection
Syringes 1 mL sterile Luer-Lok syringesDosing and administration
Needles 26-27 gauge, ½ to ⅝ inch length sterile needles[9][10]Subcutaneous injection
Tubes 1.5 mL or 2.0 mL sterile microcentrifuge tubesFormulation preparation
Animal Model Appropriate mouse strain for the cancer modelIn vivo experimental system
Disinfectant 70% Isopropyl Alcohol WipesSterilization of injection site
Safety Equipment Gloves, eye protection, lab coatPersonal protective equipment

Formulation Protocol

This compound is soluble in DMSO. For in vivo studies, it is critical to use a vehicle that is both effective at solubilizing the compound and well-tolerated by the animals. A multi-component vehicle system is recommended to keep the final concentration of DMSO low (typically <10% of total volume).

Rationale: High concentrations of DMSO can be toxic and cause skin irritation. PEG 300 acts as a co-solvent to maintain solubility as the DMSO is diluted in the aqueous saline solution. This formulation is a standard approach for administering hydrophobic compounds in preclinical studies.

Vehicle Preparation
  • Prepare a stock vehicle solution by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG 300

    • 50% Sterile Saline (0.9% NaCl)

  • Mix thoroughly by vortexing until a clear, homogenous solution is formed. This is the "Vehicle Control."

This compound Formulation (Example for 10 mg/mL Stock)
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 100 mg/mL). Vortex or sonicate briefly if needed to fully dissolve the powder. The solution should be clear.

  • Co-solvent Addition: Add PEG 300 to the DMSO/EG00229 mixture and vortex thoroughly.

  • Final Dilution: Add the sterile saline incrementally while vortexing to prevent precipitation.

  • Final Concentration Check: Ensure the final ratio of solvents matches the vehicle control (e.g., 10% DMSO, 40% PEG 300, 50% Saline).

ComponentVolume for 1 mL of 10 mg/mL solution
This compound Powder10 mg
DMSO100 µL
PEG 300400 µL
Sterile Saline (0.9% NaCl)500 µL
Total Volume 1 mL

Trustworthiness Check: Always prepare a fresh formulation for each set of injections. If any precipitation is observed, the solution should be warmed gently (to 37°C) and vortexed.[10] If the precipitate does not dissolve, do not administer.

In Vivo Administration: Subcutaneous (s.c.) Injection

Subcutaneous injection is a common and effective route for the sustained release of therapeutic agents.[11] The loose skin over the dorsal midline (scruff) is the preferred site due to reduced sensitivity and minimal risk to underlying structures.[9][11]

sc_injection_workflow start Start: Prepared This compound Formulation weigh 1. Weigh Mouse & Calculate Dose Volume start->weigh load_syringe 2. Load Syringe with Sterile Needle (26-27G) weigh->load_syringe restrain 3. Securely Restrain Mouse (Scruff Method) load_syringe->restrain tent_skin 4. Lift Skin at Scruff to Form a 'Tent' restrain->tent_skin insert_needle 5. Insert Needle (Bevel Up) at Base of Tent tent_skin->insert_needle aspirate 6. Aspirate Gently (Check for Blood/Air) insert_needle->aspirate inject 7. Inject Solution Slowly aspirate->inject withdraw 8. Withdraw Needle & Apply Gentle Pressure inject->withdraw monitor 9. Monitor Mouse & Record Observations withdraw->monitor end End: Dosing Complete monitor->end

Caption: Step-by-step workflow for subcutaneous administration of this compound.

Detailed Step-by-Step Protocol
  • Dose Calculation: Weigh each mouse accurately and calculate the required injection volume based on its body weight and the desired dose (mg/kg). The maximum recommended injection volume per site for a mouse is 5 mL/kg.[9][10]

  • Syringe Preparation: Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound formulation or vehicle control.[9][10] Expel any air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse. The scruff method is highly effective: grasp the loose skin behind the head and neck to immobilize the head and expose the dorsal flank.

  • Site Preparation: While not mandatory for s.c. injections, wiping the injection site with a 70% alcohol wipe is good practice.[9]

  • Skin Tenting: With your non-dominant hand holding the scruff, use your thumb and forefinger to lift the skin, creating a "tent."[12][13] This separates the skin from the underlying muscle, creating the subcutaneous space.

  • Needle Insertion: With your dominant hand, insert the needle (bevel facing up) into the base of the tented skin, parallel to the body.[11][12]

  • Aspiration (Self-Validation Step): Gently pull back on the syringe plunger.[9][10]

    • Rationale: This critical step ensures the needle is correctly placed in the subcutaneous space.

    • Correct Placement: You should feel negative pressure, and no fluid should enter the syringe.[9]

    • Incorrect Placement: If blood appears, you have entered a blood vessel. Withdraw the needle, discard the syringe, and repeat the procedure with a fresh needle and syringe at a new site.[10]

  • Injection: Once correct placement is confirmed, slowly and steadily depress the plunger to administer the full volume. A small bleb or pocket of fluid may be visible under the skin.[13]

  • Withdrawal: Smoothly withdraw the needle. Apply gentle pressure to the injection site for a few seconds with a piece of gauze to prevent any backflow of the injected substance.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor it for any immediate adverse reactions. Document the procedure and any observations.[11]

Experimental Design Considerations

  • Dosage and Schedule: The optimal dose and frequency for this compound have not been standardized and will depend on the specific mouse model and desired therapeutic effect. A pilot dose-response study is strongly recommended. Based on its in vitro IC50 of ~3-8 µM, a starting point for in vivo studies could be in the range of 5-25 mg/kg, administered daily or every other day.[4]

GroupTreatmentDose (mg/kg)RouteFrequency
1 (Control)VehicleN/As.c.Daily
2 (Low Dose)This compound5s.c.Daily
3 (Mid Dose)This compound10s.c.Daily
4 (High Dose)This compound25s.c.Daily
  • Controls: A vehicle-only control group is mandatory to ensure that any observed effects are due to this compound and not the administration vehicle.

  • Troubleshooting:

    • Precipitation: If the compound precipitates in the syringe, do not inject. The formulation may need to be adjusted (e.g., by slightly increasing the percentage of DMSO or PEG 300, while staying within safe limits).

    • Skin Irritation: Monitor the injection site daily. If significant irritation or ulceration occurs, the formulation may be too concentrated, or the mouse may have a sensitivity to the vehicle. Consider further dilution or an alternative vehicle.

Summary

This application note provides a detailed, scientifically-grounded protocol for the in vivo administration of the NRP1 antagonist this compound. By following this guide for formulation and subcutaneous injection, researchers can achieve consistent and reproducible dosing in murine models. The emphasis on proper technique, including the critical aspiration step, ensures the integrity of the experiment and the welfare of the animals. Careful consideration of experimental design, particularly regarding dose-finding and the use of appropriate vehicle controls, is paramount for generating reliable and interpretable data.

References

  • Subcutaneous Injection in Mice. Queen's University Animal Care Committee.
  • Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv.
  • Subcutaneous Injections in Adult Mice SOP. UBC Animal Care Committee.
  • Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
  • This compound trifluoroacetate | NRP1 Receptor Antagonist. MedChemExpress.
  • Administration and injection of substances in mice. Direction des services vétérinaires.
  • Standard Operating Procedure: Mouse Subcutaneous Injections.
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells.
  • EG 00229 | CAS 1018927-63-3. Tocris Bioscience.
  • Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells.
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells.
  • Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv.
  • Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells.
  • EG 00229 trifluoroacetate | VEGF Receptor Inhibitors. R&D Systems.
  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Role of EG00229 as a Neuropilin-1 Antagonist

In the intricate landscape of cellular signaling, Neuropilin-1 (NRP1) has emerged as a critical multifaceted receptor, playing a pivotal role in angiogenesis, neuronal guidance, and tumor progression.[1][2] this compound is a small molecule antagonist designed to specifically target NRP1, offering a powerful tool to dissect its diverse biological functions.[1][3] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in in vitro studies, empowering researchers to harness its full potential in their investigations.

Contrary to potential initial assumptions, it is crucial to clarify that This compound is not a direct inhibitor of the Rac1 GTPase . Instead, its primary mechanism of action is the selective inhibition of the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and the b1 domain of NRP1.[3] This distinction is vital for accurate experimental design and data interpretation. While both NRP1 and Rac1 are implicated in cell migration and cytoskeletal dynamics, they represent distinct nodes in the broader signaling network.

II. Mechanism of Action: Disrupting the VEGF-A/NRP1 Axis

This compound was developed through a rational design approach, originating from a peptide fragment of VEGF-A known to bind NRP1.[1] It competitively inhibits the binding of VEGF-A165 to the NRP1 b1 domain, with a reported IC50 of approximately 3-8 µM in various assays.[3] Importantly, this compound does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[3]

By disrupting the VEGF-A/NRP1 interaction, this compound effectively attenuates downstream signaling cascades. A key consequence of this inhibition is the reduction of VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells.[1] This modulation of VEGFR-2 activity underlies many of the observed cellular effects of this compound, including the inhibition of endothelial cell migration.[1]

The following diagram illustrates the targeted action of this compound within the VEGF-A/NRP1 signaling pathway.

cluster_0 Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Phosphorylation NRP1 NRP1 NRP1->VEGFR2 Enhances Signaling VEGFA VEGF-A VEGFA->VEGFR2 Binds VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits Downstream Downstream Signaling (e.g., Migration, Proliferation) P_VEGFR2->Downstream

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound inhibits the binding of VEGF-A to NRP1, thereby reducing VEGFR-2 phosphorylation and downstream signaling.

III. Recommended this compound Concentrations for In Vitro Studies

The optimal concentration of this compound for in vitro experiments is dependent on the cell type, assay duration, and the specific biological question being addressed. Based on published literature, a range of concentrations has been effectively utilized.

Concentration RangeApplication/Cell TypeReference
2 µM Used in some studies, representing a lower effective concentration.[4]
10 µM A commonly used and often maximal effective dose in studies of vascular permeability and cell migration.[4][4]
30 µM Utilized in various cellular assays.[4]
Up to 100 µM Employed in initial characterization and binding studies.[4][4]

Key Considerations for Dose Selection:

  • Starting Point: For initial experiments, a concentration of 10 µM is a well-supported starting point, as it has been shown to be effective in numerous studies.[4]

  • Dose-Response: It is highly recommended to perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell Viability: At higher concentrations and with prolonged incubation times (e.g., 48 hours), this compound can reduce cell viability in some cell lines, such as A549 lung carcinoma cells.[3] Therefore, it is crucial to assess cytotoxicity in parallel with your functional assays.

IV. Detailed Protocols for In Vitro Applications

A. Preparation of this compound Stock Solution

For consistency and to avoid solubility issues, it is imperative to prepare a concentrated stock solution of this compound in a suitable solvent.

Materials:

  • This compound trifluoroacetate (or other salt form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Refer to the manufacturer's data sheet for the exact molecular weight of the specific lot of this compound you are using.

  • Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO.

  • Carefully weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

B. Cell Migration (Wound Healing) Assay

This protocol provides a framework for assessing the effect of this compound on cell migration.

Materials:

  • Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Sterile pipette tips (p200 or p1000)

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Create a "wound" by gently scraping the monolayer with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate at 37°C in a humidified incubator.

  • Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Quantify the wound closure area using image analysis software (e.g., ImageJ).

Start Seed Cells to Confluence Wound Create Wound with Pipette Tip Start->Wound Wash Wash with PBS Wound->Wash Treat Add Medium with this compound or Vehicle Control Wash->Treat Incubate Incubate at 37°C Treat->Incubate Image_0h Image at Time 0 Incubate->Image_0h Image_Xh Image at Subsequent Time Points Incubate->Image_Xh Analyze Quantify Wound Closure Image_Xh->Analyze

Sources

In vivo imaging techniques for tracking EG00229 effects

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vivo Imaging Techniques for Tracking EG00229 Effects

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective small molecule antagonist of Neuropilin-1 (NRP1), a key receptor implicated in angiogenesis, tumor progression, and immune modulation.[1][2] By inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the NRP1 b1 domain, this compound presents a promising therapeutic strategy for various cancers.[1][3][4][5] However, a comprehensive understanding of its pharmacodynamic effects in a living system is crucial for optimizing its therapeutic potential. This guide provides a detailed overview and actionable protocols for utilizing non-invasive in vivo imaging techniques to longitudinally monitor and quantify the multifaceted biological effects of this compound. We will explore optical imaging, Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Photoacoustic Imaging (PAI), explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Scientific Background: The Mechanism of this compound

This compound was designed to specifically disrupt the interaction between VEGF-A and its co-receptor, NRP1, without affecting VEGF-A's binding to its primary signaling receptors, VEGFR-1 and VEGFR-2.[1][2] This targeted inhibition is intended to attenuate downstream signaling pathways that promote tumor angiogenesis, cell migration, and survival.[1][6] Notably, this compound has been shown to reduce VEGF-A-induced VEGFR-2 phosphorylation and enhance the chemosensitivity of cancer cells.[1][4][5]

A crucial and more recently discovered aspect of this compound's activity is its ability to independently induce vascular leakage.[7] While it can block VEGF-driven permeability, this compound alone can activate p38 MAP kinase and SRC family kinases, leading to endothelial junction rearrangement and increased permeability.[7][8] This dualistic nature—both anti-angiogenic and permeability-inducing—makes in vivo imaging an indispensable tool for dissecting its net effect in the complex tumor microenvironment.

cluster_0 VEGF-A Dependent Pathway cluster_1 This compound Intervention VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 p38_SFK p38 / SFK Activation NRP1->p38_SFK Angiogenesis Angiogenesis & Cell Survival This compound This compound This compound->NRP1 This compound->NRP1 Permeability Vascular Permeability

Figure 1: Dual-action signaling pathway of this compound.

Rationale for In Vivo Imaging

Longitudinal in vivo imaging allows each animal to serve as its own control, significantly reducing biological variability and the number of animals required for statistical power.[9] This approach provides a dynamic window into the pharmacodynamic effects of this compound, enabling researchers to:

  • Visualize Anti-Angiogenic Effects: Directly measure changes in tumor vascular density, vessel permeability, and blood flow.

  • Quantify Target Engagement: Assess the biodistribution of the drug and confirm its interaction with NRP1 in the target tissue.[10][11]

  • Monitor Therapeutic Efficacy: Track tumor growth or regression and cellular responses like apoptosis in real-time.

  • Deconstruct Complex Mechanisms: Differentiate between the intended anti-angiogenic effects and the paradoxical induction of vascular permeability.

cluster_workflow General In Vivo Imaging Workflow A Animal Model Preparation (e.g., Tumor Xenograft) B Baseline Imaging (Pre-Treatment) A->B C This compound Administration (Define Dose & Schedule) B->C D Longitudinal Imaging (Multiple Time Points) C->D E Image Processing & Data Quantification D->E F Ex Vivo Validation (Histology, IHC, etc.) D->F Terminal Point E->F G Pharmacodynamic Assessment E->G

Figure 2: A generalized experimental workflow for in vivo studies.

Comparative Overview of Imaging Modalities

The choice of imaging modality is dictated by the specific biological question being addressed. Each technique offers unique advantages in terms of sensitivity, resolution, and the type of information it provides.

ModalityPrimary Application for this compoundStrengthsLimitations
Optical (BLI/FLI) Tumor growth kinetics, reporter gene activity (e.g., apoptosis, hypoxia)High-throughput, cost-effective, excellent sensitivity.[12]Limited tissue penetration, low spatial resolution, requires genetic modification (BLI) or probes (FLI).
PET Target engagement, metabolic response (¹⁸F-FDG), biodistributionHighly sensitive and quantitative, fully translational.[10][11]Low spatial resolution, requires radioisotopes, expensive infrastructure.
MRI Anatomical context, vascular function (DCE-MRI), cellularity (DW-MRI)Excellent soft-tissue contrast and spatial resolution, no radiation.[13][14]Lower sensitivity than PET, expensive, longer acquisition times.
Photoacoustic (PAI) Tumor vascularity, blood oxygenation (sO₂), drug deliveryHigh ultrasonic resolution with optical contrast, label-free imaging of hemoglobin.[15][16]Limited penetration depth, signal can be affected by tissue chromophores.

Detailed Application Notes and Protocols

Optical Imaging: Bioluminescence (BLI) & Fluorescence (FLI)

Application Focus: Tracking tumor burden and monitoring pathway-specific reporter activity. BLI is ideal for assessing the overall efficacy of this compound on tumor growth by using cancer cells engineered to express luciferase.[17] FLI can be used with activatable probes to visualize specific events like caspase-3 activity (apoptosis) or to track fluorescently-labeled this compound.[9]

Protocol: BLI for Monitoring Tumor Growth

  • Cell Line Preparation:

    • Transduce a relevant cancer cell line (e.g., A549 lung carcinoma) with a lentiviral vector constitutively expressing firefly luciferase (Luc2).

    • Select a stable, high-expressing clone via antibiotic selection and in vitro BLI screening.

    • Causality: A stable, high-expressing cell line ensures a consistent and strong signal, reducing variability between animals and over time.

  • Animal Model:

    • Implant 1x10⁶ luciferase-expressing tumor cells subcutaneously or orthotopically into immunocompromised mice (e.g., NSG or J:NU).[18]

    • Allow tumors to establish until they reach a palpable size (~100 mm³).

  • Imaging Protocol:

    • Anesthetize the mouse using isoflurane.

    • Administer D-luciferin substrate intraperitoneally (150 mg/kg).

    • Causality: A 10-15 minute wait post-injection allows for systemic distribution of the luciferin, ensuring the bioluminescent signal reaches its peak at the time of imaging.[12]

    • Place the animal in a light-tight imaging chamber (e.g., IVIS Spectrum).

    • Acquire images using an open filter with an exposure time of 1 second to 1 minute, depending on signal intensity.

    • Perform baseline imaging (Day 0) and randomize animals into vehicle control and this compound treatment groups.

  • Treatment and Longitudinal Imaging:

    • Administer this compound or vehicle according to the pre-determined dose and schedule.

    • Perform imaging 2-3 times per week to track tumor response.

  • Data Analysis:

    • Define a Region of Interest (ROI) around the tumor signal for each animal at each time point.

    • Quantify the total photon flux (photons/second) within the ROI.

    • Plot the average photon flux for each group over time. A decrease or stabilization of the signal in the treatment group relative to the control indicates a therapeutic effect.

PET: Quantifying Metabolic Response and Target Occupancy

Application Focus: Assessing the impact of this compound on tumor metabolism using the glucose analog ¹⁸F-FDG. A reduction in ¹⁸F-FDG uptake can be an early indicator of therapeutic response, often preceding changes in tumor volume.[19] Furthermore, a radiolabeled version of this compound could be developed to directly measure target occupancy and biodistribution.[10][20]

Protocol: ¹⁸F-FDG PET for Metabolic Response

  • Animal Preparation:

    • Use tumor-bearing mice as described in the BLI protocol.

    • Fast animals for 6-8 hours prior to imaging to reduce background blood glucose levels.

    • Causality: Fasting minimizes competition between endogenous glucose and ¹⁸F-FDG for cellular uptake, thereby increasing the signal-to-noise ratio in the tumor.

  • Radiotracer Administration:

    • Anesthetize the mouse and maintain body temperature at 37°C.

    • Administer ~100-200 µCi (3.7-7.4 MBq) of ¹⁸F-FDG via tail vein injection.

  • Uptake Period:

    • Allow the tracer to distribute for 60 minutes while the animal remains anesthetized and warm.

    • Causality: This uptake period allows for sufficient accumulation of ¹⁸F-FDG in metabolically active tissues like tumors while allowing for clearance from non-target tissues.

  • PET/CT Imaging:

    • Position the animal in a small-animal PET/CT scanner.

    • Perform a 5-10 minute CT scan for anatomical co-registration and attenuation correction.

    • Perform a 15-20 minute static PET scan.

  • Data Analysis:

    • Reconstruct PET images and co-register them with the CT data.

    • Draw ROIs on the tumor and a reference tissue (e.g., muscle).

    • Calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer uptake. A significant decrease in tumor SUVmax or SUVmean post-treatment compared to baseline indicates a positive metabolic response.

MRI: Assessing Vascular Function and Tumor Anatomy

Application Focus: Leveraging MRI's superb anatomical resolution and its ability to measure physiological parameters. Dynamic Contrast-Enhanced MRI (DCE-MRI) is particularly powerful for studying this compound, as it can quantify changes in vascular permeability (Ktrans), a key parameter influenced by both VEGF signaling and the drug's direct effects.[13]

Protocol: DCE-MRI for Vascular Permeability

  • Animal Preparation:

    • Use tumor-bearing mice. Anesthetize with isoflurane and place on a heated animal bed within the MRI scanner.

    • Insert a catheter into the tail vein for contrast agent administration.

    • Position the animal such that the tumor is in the isocenter of the magnet.

  • Imaging Protocol:

    • Acquire high-resolution T2-weighted anatomical scans to localize the tumor.

    • Set up a rapid T1-weighted sequence (e.g., gradient echo) for dynamic imaging.

    • Begin the dynamic scan and, after 5-10 baseline frames, inject a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) through the tail vein catheter.

    • Continue acquiring dynamic images for 10-15 minutes to capture the influx and washout of the contrast agent.

  • Data Analysis:

    • Co-register all dynamic images to correct for any motion.

    • Define an ROI encompassing the tumor.

    • Fit the signal intensity-time curve for each voxel in the ROI to a pharmacokinetic model (e.g., the Tofts model).

    • This analysis yields quantitative maps of vascular parameters, most notably Ktrans (volume transfer constant), which reflects vessel permeability and blood flow. An increase in Ktrans could reflect the permeability-inducing effect of this compound, while a decrease might indicate a dominant anti-angiogenic/vessel normalization effect.

Conclusion and Future Directions

The selection of an in vivo imaging modality is a critical decision in the preclinical evaluation of this compound. A multi-modal approach often yields the most comprehensive understanding. For instance, combining the high-throughput capabilities of BLI for initial efficacy screening with the detailed vascular and metabolic insights from MRI and PET in smaller cohorts can provide a robust, multi-faceted assessment of the drug's in vivo effects. Understanding and visualizing the dual mechanisms of this compound—both as a VEGF-NRP1 antagonist and as a direct inducer of vascular permeability—is paramount. In vivo imaging provides the essential tools to dissect these competing effects, ultimately guiding the rational design of clinical trials and optimizing the therapeutic window for this promising anti-cancer agent.

References

  • Intestinal Ultrasound and MRI for Monitoring Therapeutic Response in Luminal Crohn's Disease: A Systematic Review. (2020). Clinical Gastroenterology and Hepatology. [Link]

  • Listening for the Therapeutic Window: Advances in Drug Delivery Utilizing Photoacoustic Imaging. (2021). Pharmaceutics. [Link]

  • Review on Photoacoustic Monitoring after Drug Delivery: From Label-Free Biomarkers to Pharmacokinetics Agents. (2022). Biosensors. [Link]

  • Opportunities for Photoacoustic-Guided Drug Delivery. (2016). Journal of Visualized Experiments. [Link]

  • Photoacoustic Drug Delivery. (2018). Molecules. [Link]

  • Photoacoustic microscopy imaging for microneedle drug delivery. (2018). SPIE Digital Library. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2021). Frontiers in Chemistry. [Link]

  • Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo. (2014). Methods in Molecular Biology. [Link]

  • Targeting NRP1 with this compound induces neurovascular permeability. (2024). bioRxiv. [Link]

  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. (2018). Journal of Medicinal Chemistry. [Link]

  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. (2015). ILAR Journal. [Link]

  • Advanced imaging techniques for tracking drug dynamics at the subcellular level. (2023). Acta Pharmaceutica Sinica B. [Link]

  • In vivo cellular imaging of various stress/response pathways using AAV following axonal injury in mice. (2015). Scientific Reports. [Link]

  • Diffusion MR imaging for monitoring of treatment response. (2009). Magnetic Resonance Imaging Clinics of North America. [Link]

  • Application of advanced MRI techniques to monitor pharmacologic and rehabilitative treatment in multiple sclerosis: current status and future perspectives. (2019). Expert Review of Neurotherapeutics. [Link]

  • Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain. (2021). ACS Sensors. [Link]

  • Quantitative fluorescence imaging of drug distribution in live cells and tissues. (2021). Nature Protocols. [Link]

  • Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes. (2019). Theranostics. [Link]

  • The Role of Total-Body PET in Drug Development and Evaluation: Status and Outlook. (2024). Journal of Nuclear Medicine. [Link]

  • High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. (2017). Expert Opinion on Drug Discovery. [Link]

  • Positron Emission Tomography Image-Guided Drug Delivery: Current Status and Future Perspectives. (2014). Molecular Pharmaceutics. [Link]

  • Main in vivo imaging techniques. (2024). ResearchGate. [Link]

  • In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2024). Sino Biological. [Link]

  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. (2010). Journal of Medicinal Chemistry. [Link]

  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. (2010). Journal of Medicinal Chemistry. [Link]

  • VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. (n.d.). Domainex. [Link]

  • PET as a Translational Tool in Drug Development for Neuroscience Compounds. (2022). Clinical and Translational Science. [Link]

  • MR Imaging in Monitoring and Predicting Treatment Response in Multiple Sclerosis. (2017). Neurologic Clinics. [Link]

  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. (2018). Journal of Medicinal Chemistry. [Link]

  • The PET imaging applications in drug discovery and development, where... (2021). ResearchGate. [Link]

  • MRI for monitoring response to MS disease-modifying therapies. (2022). MS Academy. [Link]

  • Approaches to imaging unfolded secretory protein stress in living cells. (2014). Tissue Barriers. [Link]

  • Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells. (2018). ResearchGate. [Link]

  • Bioluminescent Imaging: A Paradigm Shift in Drug Development. (2024). Optical Pathways. [Link]

  • Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer. (2019). Molecular Therapy - Oncolytics. [Link]

  • Targeting NRP1 with this compound induces neurovascular permeability | Request PDF. (2024). ResearchGate. [Link]

  • Activity-based bioluminescence probes for in vivo sensing applications. (2023). Current Opinion in Chemical Biology. [Link]

  • Student Researchers Investigate Cellular Stress Responses Using Novel Cell Imaging Techniques. (2023). UC Davis College of Engineering. [Link]

  • Cell Stress Assays. (n.d.). Agilent. [Link]

  • Fireflies' Glow Helps UT Southwestern Medical Center Researchers Track Cancer Drug's Effectiveness. (2008). BioSpace. [Link]

  • Affinity probes based on small-molecule inhibitors for tumor imaging. (2022). Frontiers in Pharmacology. [Link]

  • Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. (2024). International Journal of Molecular Sciences. [Link]

Sources

Troubleshooting & Optimization

How to prevent degradation of EG00229 in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation and Ensuring Experimental Success

Introduction to EG00229

This compound is a potent and selective antagonist of Neuropilin-1 (NRP1), a receptor involved in angiogenesis and neuronal guidance. It functions by inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the NRP1 b1 domain, thereby modulating downstream signaling pathways.[1][2] Given its role as a critical research tool, maintaining the stability and activity of this compound in solution is paramount for obtaining reliable and meaningful results.

The primary challenge researchers face with this compound is not typically rapid chemical breakdown but rather its limited solubility in aqueous solutions, which can lead to precipitation and an effective loss of active compound. This guide will focus on best practices for dissolution, storage, and handling to mitigate both physical precipitation and potential chemical degradation.

Core Concepts: Understanding this compound Stability

The stability of this compound in solution is influenced by two main factors: physical stability (solubility and precipitation) and chemical stability (degradation of the molecule itself).

  • Physical Instability (Precipitation): This is the most common issue encountered. This compound is a hydrophobic molecule with low solubility in aqueous buffers and cell culture media.[3][4] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the this compound can "crash out" or precipitate if its solubility limit is exceeded.[3]

  • Chemical Instability: While the core 2,1,3-benzothiadiazole structure of this compound is known for its high stability and photostability, other functional groups within the molecule, such as the L-arginine residue and amide/sulfonamide bonds, could be susceptible to degradation over long periods or under suboptimal conditions.[5][6]

This guide will provide strategies to address both of these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the handling of this compound.

Q1: My this compound precipitated after I added it to my cell culture medium. What went wrong?

This is a classic case of exceeding the aqueous solubility of the compound. Here’s a breakdown of the likely causes and how to fix them:

  • Cause: Rapid dilution of a highly concentrated DMSO stock into your aqueous medium. This creates localized areas of high this compound concentration, leading to immediate precipitation.[3]

  • Solution 1: Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it's best to keep it at 0.1% or lower if possible.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Solution 2: Employ Serial Dilution: Instead of a single large dilution, perform intermediate dilutions. For example, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium, and then add this to the final culture volume. This gradual reduction in solvent concentration can prevent the compound from precipitating.[4]

  • Solution 3: Proper Mixing Technique: Add the this compound stock solution dropwise to your media while gently swirling or vortexing. This ensures rapid and even dispersion of the compound, preventing localized supersaturation.[4]

  • Solution 4: Pre-warm Your Media: Adding the compound to media at 37°C can improve its solubility compared to adding it to cold media.[3]

Q2: I see a precipitate in my media. Can I just filter it out?

No, it is not recommended to filter the media to remove the precipitate.[3] The precipitate is the active compound, this compound. Filtering it will remove an unknown amount of the inhibitor from your experiment, leading to an inaccurate final concentration and unreliable results. The best course of action is to address the cause of the precipitation by optimizing your dilution protocol.

Q3: What is the best way to prepare and store this compound stock solutions?

Proper preparation and storage are crucial for maintaining the long-term integrity of this compound.

  • Recommended Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare your initial high-concentration stock solution.[4] Ensure the DMSO is not old or has absorbed moisture, as water can promote degradation of some compounds.

  • Storage of Solid Compound: Store the solid (powder) form of this compound at -20°C.

  • Stock Solution Storage:

    • For short-term storage (up to 1 month), aliquots of the DMSO stock solution can be stored at -20°C.

    • For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.

  • Aliquoting is Key: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes. Once an aliquot is thawed, any unused portion should ideally be discarded.

Q4: My this compound is difficult to dissolve in DMSO. What can I do?

If you are having trouble dissolving this compound in DMSO, gentle warming and sonication can be used. A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.[4]

Q5: Should I be concerned about the chemical degradation of this compound in my experiments?

While physical precipitation is the more immediate concern, taking steps to minimize chemical degradation is good practice.

  • Light Exposure: The benzothiadiazole core of this compound is generally photostable.[6] However, it is always good practice to protect stock solutions from prolonged exposure to light by using amber vials or wrapping tubes in foil.

  • pH Stability: While specific data on this compound is limited, the L-arginine moiety contains a guanidinium group that is protonated and stable over a wide physiological pH range. However, extreme pH values should be avoided. Cell culture media is well-buffered, which helps maintain a stable pH.[7]

  • Oxidation: To minimize the risk of oxidation, use high-purity, anhydrous DMSO for stock solutions and keep vials tightly sealed.

Protocols and Summaries

Table 1: Recommended Storage Conditions for this compound
FormSolventTemperatureDuration
Solid (Powder)N/A-20°CRefer to manufacturer's expiry date
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionDMSO-80°CUp to 6 months
Experimental Protocol: Preparing a Working Solution of this compound in Cell Culture Media

This protocol is designed to minimize precipitation when preparing a final working solution of this compound for cell-based assays.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the solid this compound in anhydrous, high-purity DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.

    • Aliquot this stock solution into single-use volumes and store at -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Before your experiment, thaw a single aliquot of the high-concentration stock solution.

    • Prepare an intermediate dilution in pure DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might make a 1 mM intermediate dilution in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • While gently swirling the pre-warmed medium, add the required volume of your this compound stock (or intermediate dilution) dropwise to achieve the final desired concentration.

    • Ensure the final concentration of DMSO in the medium is as low as possible (ideally ≤ 0.1%).

  • Quality Control:

    • Visually inspect the final working solution for any signs of precipitation. If you are unsure, you can take a small sample to view under a microscope.

    • If precipitation is observed, you will need to further optimize your dilution strategy, perhaps by lowering the final concentration of this compound or using a more gradual serial dilution into the media.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering issues with this compound in solution.

EG00229_Troubleshooting This compound Troubleshooting Workflow start Start: Preparing this compound Working Solution dissolve Dissolve this compound in Anhydrous DMSO start->dissolve dilute Dilute Stock into Pre-warmed (37°C) Aqueous Medium dissolve->dilute check_precipitate Check for Precipitation dilute->check_precipitate no_precipitate Solution is Clear: Proceed with Experiment check_precipitate->no_precipitate No precipitate Precipitation Observed check_precipitate->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot sol_1 Lower Final Concentration of this compound troubleshoot->sol_1 sol_2 Use Serial Dilution into Media troubleshoot->sol_2 sol_3 Ensure Final DMSO % is Low (≤0.1%) troubleshoot->sol_3 sol_4 Add Dropwise While Mixing troubleshoot->sol_4 recheck Re-prepare and Check Again sol_1->recheck sol_2->recheck sol_3->recheck sol_4->recheck end_success Success! recheck->end_success Clear end_fail Still Precipitates: Consider Solubility Limit in Your System recheck->end_fail Not Clear

Caption: Troubleshooting workflow for this compound precipitation.

References

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Journal of Pharmaceutical Sciences. (2020). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. [Link]

  • ACS Omega. (2022). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. [Link]

  • PubMed Central. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • National Institutes of Health. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]

  • Taylor & Francis Online. (2022). Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate. [Link]

  • National Institutes of Health. (2012). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. [Link]

  • MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

  • PubMed Central. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. [Link]

  • ACS Publications. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. [Link]

Sources

Dealing with EG00229 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding EG00229 Precipitation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering precipitation issues with the neuropilin 1 (NRP1) antagonist, this compound.[1][2][3] While a potent and valuable research tool, this compound's physicochemical properties present unique handling challenges. This document offers troubleshooting protocols, preventative best practices, and a deeper look into the chemical principles governing its solubility to ensure the integrity and reproducibility of your experiments.

Critical Compound Alert: Physicochemical Profile of this compound

This compound is a weakly basic, hydrophobic small molecule.[3][4] Its solubility is highly dependent on the solvent environment and pH. Understanding these core properties is the first step in preventing and resolving precipitation.

PropertyValue & SignificanceSource
Molecular Weight 497.57 g/mol (base); 611.59 g/mol (trifluoroacetate salt)[1][2]
Formula C₁₇H₁₉N₇O₅S₃[2]
Primary Solvent Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions.[1][5][1][5]
Solubility in DMSO Soluble to at least 41.4 mg/mL (67.69 mM), and reported as high as 100 mM.[1][5][1][5]
Aqueous Solubility Poor. The compound is prone to precipitation when a concentrated DMSO stock is diluted into aqueous buffers or cell culture media.[6][7][6][7]
pH-Dependence As a weak base, its solubility is expected to increase in acidic conditions (lower pH) due to protonation.[8][9][10][8][9][10]
Storage Store lyophilized powder and DMSO stock solutions at -20°C or -80°C .[1][5] Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[5][11][5][11]

Tier 1: Immediate Troubleshooting

This section provides immediate, actionable steps if you have already observed precipitation.

Q1: My frozen this compound stock solution in DMSO has crystals/precipitate. Is it still usable? How can I fix it?

A1: Yes, it is often recoverable. Precipitation in frozen DMSO stocks can occur if the compound's solubility limit was exceeded or if moisture has contaminated the DMSO.[12][13] Do not use the stock in its precipitated state, as the actual concentration will be unknown.

Immediate Recovery Protocol:

  • Warm the Solution: Bring the vial to room temperature. Gently warm the solution in a 37°C water bath for 5-10 minutes.[13][14] Do not overheat, as this can degrade the compound.

  • Agitate: Vortex the vial vigorously for 1-2 minutes to facilitate redissolution.[14][15]

  • Sonicate (If Necessary): If precipitate remains, use a bath sonicator for 5-10 minutes.[5] This provides energy to break up the precipitate and aid dissolution.

  • Visual Inspection: Carefully inspect the vial against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Centrifuge (Optional but Recommended): Before taking an aliquot, centrifuge the vial briefly (e.g., 1 min at 10,000 x g) to pellet any remaining micro-precipitates. Carefully pipette the supernatant for your experiment.

  • Re-evaluate Concentration: If precipitation was severe, consider preparing a fresh stock solution to ensure concentration accuracy.

G start Precipitate Observed in Frozen DMSO Stock warm Warm to 37°C (5-10 min) start->warm vortex Vortex Vigorously (1-2 min) warm->vortex inspect1 Is Solution Clear? vortex->inspect1 sonicate Bath Sonicate (5-10 min) inspect1->sonicate No use Use Supernatant (Proceed with Caution) inspect1->use Yes inspect2 Is Solution Clear? sonicate->inspect2 centrifuge Centrifuge to Pellet Micro-precipitates inspect2->centrifuge Yes discard Consider Preparing Fresh Stock inspect2->discard No centrifuge->use

Caption: Immediate workflow for resolubilizing precipitated this compound in DMSO.

Q2: this compound precipitated immediately when I diluted my DMSO stock into my aqueous cell culture medium/buffer. What happened?

A2: This is a classic solvent-exchange problem. This compound is highly soluble in the organic solvent DMSO but poorly soluble in water.[6][7] When a small volume of concentrated DMSO stock is added to a large volume of aqueous medium, the DMSO rapidly disperses, creating localized microenvironments where the compound's concentration exceeds its aqueous solubility limit, causing it to "crash out" of solution.[15][16]

Recommended Solutions:

  • Serial Dilution: The most reliable method is to perform an intermediate dilution. Instead of adding the 100 mM stock directly to the medium, first dilute it in DMSO to a lower concentration (e.g., 10 mM or 1 mM). Then, add this intermediate stock to your medium. This gradual reduction in solvent polarity helps keep the compound soluble.[15]

  • Improve Mixing: When adding the compound to the medium, vortex or pipette the medium vigorously to ensure the DMSO stock is dispersed as quickly as possible, avoiding areas of high local concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts.[17][18] Always include a vehicle control with the same final DMSO concentration.[17]

Tier 2: Prevention & Best Practices

Proactive measures are the most effective way to handle challenging compounds like this compound.

Q3: What is the definitive, step-by-step protocol for preparing a stable 10 mM this compound stock solution?

A3: Following a precise protocol using high-quality reagents is critical for success.

Protocol: Preparing a 10 mM this compound Stock Solution

Materials:

  • This compound trifluoroacetate (M.W. 611.59 g/mol )[1]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO, ≥99.9%)[14]

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials[19]

  • Vortex mixer

  • Precision pipettes and sterile, low-retention tips

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need 6.12 mg of this compound trifluoroacetate.

    • Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (611.59 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 6.1159 mg

  • Weigh Compound: Tare a sterile, amber vial on the balance. Carefully weigh 6.12 mg of the compound directly into the vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial. Using fresh, anhydrous DMSO is crucial, as absorbed water can significantly lower the compound's solubility.[5][13]

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If needed, brief warming (37°C) or sonication can be used to aid dissolution.[5][14]

  • Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[5][11]

  • Store Properly: Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) stability.[5] Ensure they are sealed to protect from moisture.[5]

Q4: How should I properly store and handle this compound to maintain its integrity?

A4: Proper storage is essential for both the lyophilized powder and the stock solutions to ensure stability and prevent degradation.[11][19][20]

StateConditionRationale
Lyophilized Powder Store at -20°C in a desiccated, dark environment.Protects from temperature, moisture, and light-induced degradation.[11][19]
DMSO Stock Solution Store in aliquots at -80°C for long-term or -20°C for short-term. Use amber vials.Minimizes freeze-thaw cycles, which can cause precipitation and compound degradation.[5][12][21] Protects from light.[20]
Working Dilutions Prepare fresh for each experiment from a frozen aliquot. Do not store aqueous dilutions.The compound is less stable in aqueous media and prone to hydrolysis or precipitation over time.[17]

Tier 3: Advanced Concepts & Mechanisms

Q5: What is the chemical reason for this compound's pH-dependent solubility?

A5: The chemical structure of this compound contains multiple nitrogen atoms which can act as weak bases. In a solution, these nitrogen atoms can accept a proton (H⁺), becoming positively charged. This process is governed by an equilibrium described by the compound's pKa.

  • At Neutral or High pH (pH ≥ pKa): The compound exists predominantly in its neutral, uncharged form. This form is more hydrophobic and less soluble in polar solvents like water.

  • At Low pH (pH < pKa): The excess H⁺ ions in the acidic solution drive the equilibrium towards the protonated, positively charged form of the molecule.[8][9] This charged (ionized) form is more polar and therefore exhibits significantly higher solubility in aqueous solutions.[10][22]

This principle is a direct application of Le Châtelier's Principle to solubility equilibria.[8]

G cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) A This compound (Neutral) Low Polarity Low Aqueous Solubility B This compound-H⁺ (Protonated) High Polarity High Aqueous Solubility A->B + H⁺ B->A - H⁺

Caption: Effect of pH on the ionization state and solubility of this compound.

This pH-dependent behavior is critical to consider when preparing dilutions in buffered solutions (e.g., PBS, cell culture media), as the buffer's pH will dictate the compound's solubility limit.

References

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 15, 2026, from [Link]

  • pH and Solubility. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). A&A Pharmachem. Retrieved January 15, 2026, from [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (1984). Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved January 15, 2026, from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). United-Biolab. Retrieved January 15, 2026, from [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved January 15, 2026, from [Link]

  • Why Is pH Critical For Weak Electrolyte Solubility? (2025, December 19). YouTube. Retrieved January 15, 2026, from [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). Journal of Biomolecular Screening. Retrieved January 15, 2026, from [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Resolubilization of precipitated intact membrane proteins with cold formic acid for analysis by mass spectrometry. (2014). Journal of Proteome Research. Retrieved January 15, 2026, from [Link]

  • Resolubilization of Precipitated Intact Membrane Proteins with Cold Formic Acid for Analysis by Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 15, 2026, from [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? (2022, January 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. (2010). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. (2010). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Differential Precipitation and Solubilisation of Proteins. (n.d.). Arrow@TU Dublin. Retrieved January 15, 2026, from [Link]

  • Differential precipitation and solubilization of proteins. (2011). Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014, April 7). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

Introduction: Neuropilin-1 as a Multifaceted Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of EG00229 and Other Neuropilin-1 (NRP1) Inhibitors for Therapeutic Research

Neuropilin-1 (NRP1) has emerged from its initial discovery as a neuronal guidance protein to become a pivotal regulator in oncology and various other pathologies.[1][2] This non-tyrosine kinase transmembrane glycoprotein functions as a co-receptor for a diverse array of ligands, including Vascular Endothelial Growth Factor (VEGF), Class 3 Semaphorins (SEMA3), Transforming Growth Factor-beta (TGF-β), and Hepatocyte Growth Factor (HGF).[1][3][4] By modulating the signaling of primary receptors like VEGFR2, plexins, and c-Met, NRP1 plays a critical role in fundamental cellular processes such as angiogenesis, cell migration, invasion, and immune regulation.[2][3][5][6] Its overexpression is frequently correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention.[1][4][7] This guide provides a detailed comparison of the small molecule inhibitor this compound against other prominent NRP1 antagonists, offering researchers a comprehensive resource to inform their experimental design and drug development strategies.

The Landscape of NRP1 Inhibition: A Mechanistic Overview

Therapeutic strategies targeting NRP1 are diverse, ranging from small molecules and peptides to monoclonal antibodies and gene silencing techniques.[1][2] The primary goal of these inhibitors is to disrupt the interaction between NRP1 and its ligands, thereby attenuating downstream signaling cascades that drive pathology. Most small molecule and peptide inhibitors, including this compound and the peptide ATWLPPR, function by competitively binding to the "C-end rule" (CendR) binding pocket within the b1 domain of NRP1. This pocket is crucial for recognizing the C-terminal arginine residue of ligands like VEGF-A165.

cluster_EC Endothelial Cell VEGF VEGF-A165 NRP1 NRP1 VEGF->NRP1 Binds to b1 domain VEGFR2 VEGFR2 NRP1->VEGFR2 Forms Complex Plexin Plexin A1/A4 NRP1->Plexin Forms Complex Angiogenesis Angiogenesis, Migration, Survival VEGFR2->Angiogenesis Activates This compound This compound This compound->NRP1 Blocks Binding Pocket Axon_Guidance Axon Guidance, Immune Response Plexin->Axon_Guidance Mediates Repulsion Sema3A Semaphorin 3A Sema3A->NRP1

Figure 1: Mechanism of NRP1 Inhibition by this compound.

Comparative Efficacy: this compound vs. Other NRP1 Inhibitors

The efficacy of an NRP1 inhibitor is determined by its binding affinity, specificity, and its functional impact on cellular processes. Here, we compare this compound with the well-characterized peptide inhibitor ATWLPPR and a more recent, potent derivative, EG01377.

Quantitative Performance Metrics

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below summarizes the reported IC50 values for key NRP1 inhibitors, primarily focusing on their ability to block the VEGF-A/NRP1 interaction.

InhibitorTypeTarget InteractionIC50 Value (µM)Key Findings & References
This compound Small MoleculeVEGF-A binding to purified NRP1 b1 domain3Selectively inhibits VEGF-A binding to NRP1 without affecting VEGFR-1/2. Reduces tumor growth in vivo.[8][9]
125I-VEGF-A binding to PAE/NRP1 cells8Demonstrates activity in a cellular context.[8][9][10]
VEGF-A binding to HUVECs23Higher concentration needed in endothelial cells expressing multiple VEGF receptors.[8]
ATWLPPR (A7R) HeptapeptideVEGF165 binding to NRP-1 recombinant protein19Specifically binds NRP-1 and inhibits angiogenesis and tumor growth in vivo.[11][12][13]
EG01377 (Cpd 1) Small MoleculeVEGF-A binding to NRP1Not explicitly stated, but shown to be more potent than this compound.A derivative of this compound with higher potency. Inhibits VEGF-R2 phosphorylation by 50% at 30 µM (vs. 20% for this compound).[14][15]
Anti-NRP1 Abs Monoclonal AntibodyNRP1 A or B domainsN/AInhibit VEGF-induced cell migration and neovascularization without blocking VEGFR-2 phosphorylation.[16]
Analysis of Efficacy and Specificity

This compound stands out as the first-in-class small molecule inhibitor of the NRP1-VEGF interaction.[9][10][17] Its primary advantage is its selectivity; it specifically targets the NRP1 b1 domain, leaving the primary VEGF receptors, VEGFR1 and VEGFR2, unaffected.[8] This specificity is crucial, as it suggests a lower potential for off-target effects compared to broader-acting anti-angiogenic agents. Functionally, this compound has been shown to attenuate VEGFR2 phosphorylation, inhibit endothelial cell migration, and reduce the viability of carcinoma cells.[9][18] Moreover, it enhances the efficacy of cytotoxic agents like paclitaxel and 5-fluorouracil, highlighting its potential in combination therapies.[9][19] However, some recent studies have reported an unexpected effect: this compound can induce neurovascular permeability, an important consideration for its therapeutic application.[19][20]

The peptide inhibitor ATWLPPR also demonstrates high specificity for NRP1.[12][21] While its IC50 value is higher than that of this compound, indicating lower potency in direct binding inhibition, it has proven effective in preventing diabetes-induced retinal injury and reducing breast cancer growth and angiogenesis in preclinical models.[13][21][22] Peptides often face challenges with in vivo stability and delivery, which can be a limitation compared to small molecules.

EG01377 , a structural analog of this compound, was designed for improved potency.[15][23] Studies show it inhibits VEGF-induced cell migration and VEGFR2 phosphorylation more effectively than its predecessor.[14][15] For instance, at a 30 µM concentration, EG01377 reduces VEGF-A-stimulated VEGFR2 phosphorylation by 50%, whereas this compound achieves only a 20% reduction at the same concentration.[14][15] This makes EG01377 a promising second-generation inhibitor for further investigation.

Experimental Protocols for Evaluating NRP1 Inhibitors

Validating the efficacy of an NRP1 inhibitor requires a series of robust in vitro and in vivo assays. The following protocols provide a standardized workflow for researchers.

cluster_workflow Inhibitor Evaluation Workflow start Start: NRP1 Inhibitor Candidate binding_assay Step 1: Competitive Binding Assay (ELISA) start->binding_assay Assess Affinity migration_assay Step 2: Wound Healing / Transwell Migration Assay binding_assay->migration_assay Test Function tube_assay Step 3: Endothelial Cell Tube Formation Assay migration_assay->tube_assay Assess Angiogenesis invivo_model Step 4: In Vivo Tumor Xenograft Model tube_assay->invivo_model Validate In Vivo end End: Efficacy Profile invivo_model->end

Figure 2: Standard experimental workflow for NRP1 inhibitor validation.

Competitive VEGF-A/NRP1 Binding Assay (ELISA-based)
  • Principle: This assay quantifies the ability of a test compound (e.g., this compound) to inhibit the binding of a labeled VEGF-A165 to immobilized NRP1 protein.

  • Methodology:

    • Coat a 96-well high-binding microplate with recombinant human NRP1 protein overnight at 4°C.

    • Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.

    • Prepare serial dilutions of the inhibitor compound (e.g., this compound from 0.1 to 100 µM).

    • Add the inhibitor dilutions to the wells, followed immediately by a constant concentration of biotinylated VEGF-A165 (bt-VEGF-A).

    • Incubate for 2 hours at room temperature to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour.

    • Wash again, then add a TMB substrate solution. Stop the reaction with 1M H2SO4.

    • Measure the absorbance at 450 nm. A lower signal indicates greater inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
  • Principle: This assay assesses the effect of the inhibitor on the migratory capacity of endothelial cells (e.g., HUVECs), a key process in angiogenesis.

  • Methodology:

    • Culture HUVECs in a 24-well plate until a confluent monolayer is formed.

    • Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and replace the medium with a low-serum medium containing the test inhibitor at various concentrations (e.g., 30 µM this compound).

    • Include a positive control (VEGF-A stimulation) and a negative control (vehicle/DMSO).

    • Capture images of the scratch at time 0 and after a set period (e.g., 12-18 hours).

    • Quantify the area of the wound at both time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure. A significant reduction in closure compared to the VEGF-A control indicates inhibitory activity.[14]

In Vivo Tumor Xenograft Study
  • Principle: This assay evaluates the inhibitor's ability to suppress tumor growth and angiogenesis in a living organism.

  • Methodology:

    • Implant human cancer cells that express NRP1 (e.g., A549 lung carcinoma cells) subcutaneously into immunodeficient mice (e.g., NSG mice).[8]

    • Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound (e.g., 10 mg/kg, intraperitoneal injection, 3 times per week), and potentially a positive control or combination therapy group.[8]

    • Measure tumor volume with calipers every 2-3 days for the duration of the study (e.g., 4 weeks).

    • At the end of the study, euthanize the animals and excise the tumors.

    • Analyze tumors via immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67) to assess the inhibitor's effect on the tumor microenvironment.

Conclusion and Future Directions

This compound is a foundational small molecule inhibitor that has significantly advanced our understanding of NRP1 biology and its therapeutic potential. Its high specificity for the VEGF-A binding pocket on NRP1 provides a clear mechanism of action.[8][9] Comparative data shows that while peptide inhibitors like ATWLPPR are effective, small molecules such as this compound and its more potent successor, EG01377, may offer advantages in terms of potency and drug-like properties.[14][15]

The choice of inhibitor for a given research application will depend on the specific biological question. This compound remains an excellent tool for studying the selective blockade of the NRP1/VEGF axis. For researchers seeking higher potency, newer analogs like EG01377 may be more suitable. As the multifaceted role of NRP1 in pathology continues to be unveiled—including its involvement in TGF-β signaling and immune regulation—the development of next-generation inhibitors that can selectively modulate these different functions will be a key priority in the field.[23][24]

References

  • Lian, P., et al. (2015). The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress. PLoS One, 10(11):e0142571. [Link]

  • Giacobini, P., et al. (2014). Semaphorin 3A/Neuropilin-1 Signaling in GnRH System Development and Adult Plasticity. Biology of Reproduction. [Link]

  • Al-Ghadban, S., et al. (2024). Neuropilin-1: A Multifaceted Target for Cancer Therapy. PubMed. [Link]

  • Herzog, B., et al. (2011). VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation. Molecular Biology of the Cell. [Link]

  • Al-Ghadban, S., et al. (2024). Neuropilin-1: A Multifaceted Target for Cancer Therapy. PMC - PubMed Central. [Link]

  • Caicedo, A., et al. (2012). An Unexpected Role of Semaphorin3A–Neuropilin-1 Signaling in Lymphatic Vessel Maturation and Valve Formation. Circulation Research. [Link]

  • Starzec, A., et al. (2007). Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex. PubMed. [Link]

  • Gemmill, R.M., et al. (2014). The emerging role of class-3 semaphorins and their neuropilin receptors in oncology. Oncogene. [Link]

  • Liu, Y., et al. (2016). Targeting neuropilin-1 interactions is a promising anti-tumor strategy. PMC - PubMed Central. [Link]

  • Glinka, Y., & Stoilova, S. (2018). Neuropilin 1: function and therapeutic potential in cancer. PMC - PubMed Central. [Link]

  • Lambert, M., et al. (2018). VEGF (Vascular Endothelial Growth Factor) Induces NRP1 (Neuropilin-1) Cleavage via ADAMs (a Disintegrin and Metalloproteinase) 9 and 10 to Generate Novel Carboxy-Terminal NRP1 Fragments That Regulate Angiogenic Signaling. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Kim, J., et al. (2023). The semaphorin 3A/neuropilin-1 pathway promotes clonogenic growth of glioblastoma via activation of TGF-β signaling. PubMed. [Link]

  • Roudaut, C., et al. (2021). Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors. Frontiers in Oncology. [Link]

  • Murga, M., et al. (2005). Selective induction of neuropilin-1 by vascular endothelial growth factor (VEGF): A mechanism contributing to VEGF-induced angiogenesis. PNAS. [Link]

  • Parker, M.W., et al. (2012). Mechanism of selective VEGF-A binding by neuropilin-1 reveals a basis for specific ligand inhibition. PubMed. [Link]

  • Kim, J., et al. (2023). The semaphorin 3A/neuropilin-1 pathway promotes clonogenic growth of glioblastoma via activation of TGF-β signaling. JCI Insight. [Link]

  • Herzog, B., et al. (2011). VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation. PubMed. [Link]

  • Ballut, S., et al. (2005). A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells. PubMed. [Link]

  • Starzec, A., et al. (2006). Antiangiogenic and antitumor activities of peptide inhibiting the vascular endothelial growth factor binding to neuropilin-1. ResearchGate. [Link]

  • Gelfand, S., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. ResearchGate. [Link]

  • Klagsbrun, M., et al. (2005). Neuropilins: Novel Targets for Anti-Angiogenesis Therapies. PMC - PubMed Central. [Link]

  • Domainex. (n.d.). VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Domainex. [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry. [Link]

  • Gelfand, S., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. [Link]

  • Powell, K., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. PMC - PubMed Central. [Link]

  • Powell, K., et al. (2018). Small Molecule Neuropilin‐1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of. UCL Discovery. [Link]

  • Hong, T.M., et al. (2007). Targeting Neuropilin 1 as an Antitumor Strategy in Lung Cancer. Clinical Cancer Research. [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry. [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. PMC - PubMed Central. [Link]

  • Powell, K., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Selectivity of EG00229 in the Context of VEGF Receptor Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in angiogenesis, oncology, and vascular biology, the precise modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway is paramount. While direct inhibition of VEGF receptor (VEGFR) tyrosine kinases has been a cornerstone of anti-angiogenic therapy, alternative strategies targeting co-receptors are emerging. This guide provides an in-depth analysis of EG00229, a small molecule modulator of VEGF signaling, and compares its mechanism and selectivity profile with traditional VEGFR kinase inhibitors.

Introduction: Beyond Direct Kinase Inhibition

The VEGF family of ligands and their corresponding receptor tyrosine kinases (VEGFRs) are central regulators of vasculogenesis and angiogenesis.[1] The three main receptors, VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), each play distinct and sometimes overlapping roles. VEGFR-2 is considered the primary transducer of mitogenic, migratory, and survival signals in endothelial cells upon binding VEGF-A.[2]

Traditional small molecule inhibitors, such as Sunitinib and Sorafenib, are multi-kinase inhibitors that directly compete with ATP at the catalytic kinase domain of VEGFRs and other kinases.[3][4] While effective, their broad activity spectrum can lead to off-target effects. This compound represents a different therapeutic paradigm. It is not a direct kinase inhibitor but an antagonist of Neuropilin-1 (NRP1), a co-receptor that enhances the binding of VEGF-A to VEGFR-2 and subsequent signaling.[5][6] Understanding the selectivity of this compound, therefore, requires a different analytical approach—one focused on its intended target, NRP1, and its functional consequences on the VEGFR signaling axis.

Mechanism of Action: An Indirect Approach to Signal Modulation

This compound was designed as a peptidomimetic to specifically inhibit the protein-protein interaction between the b1 domain of NRP1 and the C-terminal region of VEGF-A₁₆₅.[5][7] By occupying this binding pocket on NRP1, this compound prevents the formation of the VEGF-A/NRP1/VEGFR-2 ternary complex, thereby attenuating downstream signaling.[5]

This mechanism is fundamentally different from ATP-competitive kinase inhibitors. Instead of blocking the enzymatic function of the receptor, this compound modulates the initial ligand-receptor interaction at the co-receptor level.

EG00229_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 P_VEGFR2 p-VEGFR2 (Phosphorylation) VEGFR2->P_VEGFR2 Activation NRP1 NRP1 This compound This compound This compound->NRP1 Blocks VEGFA VEGF-A VEGFA->VEGFR2 Binds VEGFA->NRP1 Enhances Binding Downstream Downstream Signaling (e.g., ERK, Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis Cell Migration Proliferation Downstream->Angiogenesis

Caption: Mechanism of this compound action on the VEGF-A/NRP1/VEGFR-2 signaling axis.

Recent research has revealed a more complex activity profile. Studies published in 2024 have shown that this compound, while blocking VEGF-A-induced signaling, can independently induce vascular permeability by binding to NRP1.[8] This effect was shown to be independent of VEGFR1 and VEGFR2 and involved the activation of SRC family kinases (SFK) and p38 MAP kinase.[8][9] This highlights a critical consideration for researchers: antagonism of one function (VEGF-A binding) may not preclude agonism of another function at the same receptor.

Selectivity Profile of this compound vs. Multi-Kinase Inhibitors

The core of this guide is the comparative selectivity of this compound. Unlike broad-spectrum kinase inhibitors, this compound's selectivity is defined by its high affinity for its specific protein-protein interaction target.

This compound Selectivity:

Experimental data demonstrates that this compound selectively inhibits the binding of VEGF-A to NRP1.[10] It has been explicitly shown to have no direct effect on VEGF-A binding to VEGFR-1 or VEGFR-2.[6][10] Its primary interaction is with the b1 domain of NRP1. While direct, high-throughput kinome profiling data for this compound is not widely published, its mechanism of action does not involve interaction with ATP-binding kinase domains, making widespread kinase inhibition unlikely. There is no published evidence of this compound binding to VEGFR-3.

Multi-Kinase Inhibitor Selectivity (for comparison):

In contrast, compounds like Sorafenib and Sunitinib inhibit a range of kinases. Their selectivity is typically profiled across a large panel of kinases, revealing a spectrum of activity that contributes to both their efficacy and their side-effect profile.

CompoundPrimary Target(s)IC₅₀ (VEGFR-2)Other Notable Targets (IC₅₀)
This compound NRP1 (VEGF-A binding)N/A (Does not directly inhibit kinase)Data on broader off-target screening is limited.
Sorafenib Multi-kinase90 nM[4]VEGFR-1 (26 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-Kit (68 nM), Flt-3 (58 nM), Raf-1 (6 nM)[4][11]
Sunitinib Multi-kinase80 nM[12]PDGFRβ (2 nM), c-Kit, VEGFR-1, VEGFR-3, Flt-3[3][12]
IC₅₀ values are approximate and can vary based on assay conditions.

Experimental Protocols for Assessing Selectivity

To empirically validate the selectivity of compounds like this compound and compare them to traditional kinase inhibitors, distinct experimental approaches are required.

Protocol for this compound: Competitive Binding Assay

This assay confirms that this compound directly competes with VEGF-A for binding to NRP1 and does not interact with other VEGFRs.

Objective: To determine the IC₅₀ of this compound for the inhibition of VEGF-A binding to NRP1.

Materials:

  • Recombinant human NRP1 extracellular domain

  • Recombinant human VEGFR-1, -2, and -3 extracellular domains

  • Biotinylated VEGF-A₁₆₅ (bt-VEGF-A)

  • This compound

  • Streptavidin-coated high-binding 96-well plates

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

Step-by-Step Methodology:

  • Plate Coating: Coat streptavidin plates with recombinant NRP1, VEGFR-1, VEGFR-2, or VEGFR-3 overnight at 4°C. Wash plates 3x with wash buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Competition Reaction: Add the diluted this compound or vehicle control to the wells. Immediately add a constant concentration of bt-VEGF-A (predetermined to be at or near its K_d for NRP1).

  • Incubation: Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

  • Washing: Wash plates 5x to remove unbound reagents.

  • Detection: Add a detection reagent (e.g., Streptavidin-HRP) and incubate. After a final wash, add substrate and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis: Plot the signal against the log of this compound concentration. Fit the data using a four-parameter logistic regression to determine the IC₅₀ value. The expectation is to see a dose-dependent inhibition for NRP1 and no significant inhibition for VEGFR-1, -2, or -3.

Competitive_Binding_Assay cluster_workflow Workflow start Start coat Coat Plate with Recombinant NRP1 start->coat add_cmpd Add Serial Dilutions of this compound coat->add_cmpd add_ligand Add Constant Conc. of Biotinylated VEGF-A add_cmpd->add_ligand incubate Incubate to Equilibrium add_ligand->incubate wash Wash Unbound incubate->wash detect Add Detection Reagent & Measure Signal wash->detect analyze Analyze Data (IC50 Curve) detect->analyze end_node End analyze->end_node

Sources

A Comparative Guide to Replicating the In Vivo Anti-Tumor Effects of EG00229

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and understand the in vivo anti-tumor effects of EG00229, a small molecule antagonist of Neuropilin-1 (NRP1). We will delve into the mechanistic underpinnings of this compound, present detailed protocols for in vivo studies, and offer a comparative analysis with a next-generation alternative, EG01377.

The Significance of Targeting Neuropilin-1 in Oncology

Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a pivotal role in a variety of physiological and pathological processes, including neuronal guidance and angiogenesis. In the context of oncology, NRP1 has emerged as a critical factor in tumor progression. It enhances the signaling of various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A), a key mediator of tumor angiogenesis.[1][2] By acting as a co-receptor for VEGF-A, NRP1 promotes the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby facilitating their growth and metastasis.[1] Furthermore, NRP1 is implicated in tumor cell survival and migration.[3] Given its multifaceted role in cancer, NRP1 represents a compelling therapeutic target.

This compound was one of the first small molecules developed to specifically inhibit the interaction between VEGF-A and NRP1.[1][2] Its study has provided valuable insights into the therapeutic potential of targeting this axis.

Mechanistic Insight: How this compound Exerts its Anti-Tumor Effects

This compound functions by competitively binding to the b1 domain of NRP1, the same site that recognizes the C-terminal region of VEGF-A165.[1][4][5] This selective inhibition prevents the formation of the NRP1/VEGF-A complex, which in turn attenuates the downstream signaling cascade mediated by the primary VEGF receptor, VEGFR-2.[1] The key consequences of this inhibition are a reduction in endothelial cell migration and proliferation, which are essential for angiogenesis.[1][2]

Recent studies have further elucidated the signaling pathway, indicating that this compound-mediated NRP1 inhibition can lead to the activation of p38 MAP kinase and SRC family kinases, influencing vascular permeability.[3] Moreover, this compound has been shown to block pro-tumorigenic M2 polarization in glioma-associated microglia and macrophages.

Below is a diagram illustrating the signaling pathway targeted by this compound.

EG00229_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds This compound This compound This compound->NRP1 Inhibits NRP1->VEGFR2 Complex Formation pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis, Cell Migration, Proliferation Downstream->Angiogenesis

Caption: this compound inhibits VEGF-A binding to NRP1, preventing VEGFR-2 signaling.

Replicating In Vivo Anti-Tumor Efficacy: A Step-by-Step Guide

The use of xenograft models in immunodeficient mice is a well-established method for evaluating the preclinical efficacy of anti-cancer compounds.[6][7][8][9] These models involve the transplantation of human tumor cells into mice that lack a functional immune system, allowing the tumors to grow unimpeded.[7]

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.

in_vivo_workflow A 1. Cell Line Culture (e.g., A549, Huh7) B 2. Cell Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (e.g., i.p. injection) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Endpoint Analysis (Tumor Excision, IHC) F->G

Caption: Standard workflow for a xenograft mouse model efficacy study.

  • Cell Line Selection and Culture:

    • Select a human cancer cell line with documented NRP1 expression. Examples include A549 (non-small cell lung cancer), H1299 (non-small cell lung cancer), and Huh7 (hepatocellular carcinoma).[10][11]

    • Culture the cells in the recommended medium (e.g., RPMI 1640 with 10% FBS) to ~80% confluency.[1]

    • Harvest the cells using trypsin and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.[9][12]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[9]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Regimen:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO and/or polyethylene glycol).

    • This compound: While optimal in vivo dosages require pilot studies, a starting point can be derived from related studies. Administration is typically via intraperitoneal (i.p.) injection or oral gavage.

    • Comparative Arm (EG01377): Administer at an equimolar dose or a dose determined from literature to be effective.

    • Combination Therapy (Optional): this compound has been shown to enhance the efficacy of cytotoxic agents like paclitaxel and 5-fluorouracil.[1][3]

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.[12] Body weight is a key indicator of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process a portion of the tumor for immunohistochemical (IHC) analysis of markers such as CD31 (to assess angiogenesis) and Ki-67 (to assess proliferation).[11]

Comparative Analysis: this compound vs. EG01377

While this compound was a pioneering inhibitor of the NRP1-VEGF-A interaction, subsequent research has led to the development of more potent alternatives.[13][14] EG01377, a compound designed based on the this compound scaffold, demonstrates significantly improved potency.[5][13]

CompoundTargetIC50 (bt-VEGF-A binding to NRP1)Key In Vitro Effects
This compound NRP1~8 µM- Inhibits VEGF-A-stimulated VEGFR-2 phosphorylation by ~20% at 30 µM.[4][13] - Reduces HUVEC migration by ~34% at 100 µM.[13]
EG01377 NRP1Not explicitly stated, but significantly more potent than this compound.- Inhibits VEGF-A-stimulated VEGFR-2 phosphorylation by ~50% at 30 µM.[13] - Reduces HUVEC migration by >60% at 30 µM.[13]

Rationale for Comparison: The development of EG01377 from this compound showcases a classic example of lead optimization in drug discovery.[5] Comparing these two compounds in parallel in vivo studies provides a robust framework for understanding the dose-response relationship of NRP1 inhibition and its impact on tumor growth. A direct comparison can validate whether the increased in vitro potency of EG01377 translates to superior in vivo anti-tumor efficacy.

Conclusion

Replicating the in vivo anti-tumor effects of this compound requires a meticulous experimental design, leveraging appropriate xenograft models and sensitive endpoint analyses. As a first-generation NRP1 inhibitor, this compound has been instrumental in validating NRP1 as a therapeutic target. However, for researchers embarking on new studies, it is scientifically prudent to include more potent, next-generation compounds like EG01377 as comparators. This approach not only ensures the robustness of the experimental findings but also aligns with the current landscape of drug discovery in this area. The protocols and comparative data presented in this guide offer a solid foundation for designing and executing such studies, ultimately contributing to the development of more effective cancer therapies targeting the NRP1 pathway.

References

  • Dragoni, S., Brash, J. T., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. [Link]

  • Powell, J. A., Mota, F., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry, 61(9), 4136-4152. [Link]

  • Powell, J. A., Mota, F., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. PMC. [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Ichor Life Sciences. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery. [Link]

  • Powell, J. A., Mota, F., et al. (2018). Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells. ResearchGate. [Link]

  • Gelfand, M. V., et al. (2022). Endothelial VEGFR Coreceptors Neuropilin-1 and Neuropilin-2 Are Essential for Tumor Angiogenesis. Cancer Research Communications, 2(12), 1539-1553. [Link]

  • Cong, L., et al. (2022). Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells. PMC. [Link]

  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Valdizan, E. M., & Gonzalez-Gronow, M. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Dragoni, S., Brash, J. T., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. Semantic Scholar. [Link]

  • protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. PMC. [Link]

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry, 53(5), 2215-2226. [Link]

  • Perez-Miller, S., et al. (2021). Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry. PMC. [Link]

  • Hsieh, Y. C., et al. (2022). Dual effects of targeting neuropilin-1 in lenvatinib-resistant hepatocellular carcinoma: inhibition of tumor growth and angiogenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(5), G545-G557. [Link]

  • Cong, L., et al. (2022). Effect of this compound on NRP1 and VEGF-165 in two radiation-resistant cell... ResearchGate. [Link]

  • Budach, W., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 170, 1-13. [Link]

  • Perez-Miller, S., et al. (2021). Novel Compounds Targeting Neuropilin Receptor 1 with Potential To Interfere with SARS-CoV-2 Virus Entry. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of EG00229

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile of EG00229

This compound is a potent neuropilin 1 (NRP1) receptor antagonist, a class of compounds actively used in cancer and angiogenesis research.[1][2][3][4] Its primary biological action is to inhibit the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the NRP1 receptor, thereby modulating critical signaling pathways involved in cell migration, proliferation, and survival.[5][6][7] Studies have shown that this compound can reduce cell viability in carcinoma cells and enhance the efficacy of cytotoxic drugs.[1][2]

Key Chemical and Biological Information:

PropertyValueSource(s)
Chemical Name N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine
Molecular Formula C17H19N7O5S3 (as free base)[5]
Biological Target Neuropilin 1 (NRP1) Receptor[1][5][7]
Known Effects Inhibits VEGF-A binding, reduces cell viability, attenuates cell migration[1][6]
Common Form Trifluoroacetate salt[1][6]
Storage Typically -20°C or -80°C to maintain integrity[1][6]

The Core Principle: Segregation and Containment at the Source

The bedrock of compliant laboratory waste management is the immediate segregation of hazardous waste at the point of generation.[8][9] This practice minimizes the volume of contaminated materials, prevents accidental reactions between incompatible chemicals, and ensures the safety of all laboratory personnel.[10][11]

Workflow for Waste Segregation:

Caption: Triple-rinse procedure for empty this compound containers.

The solvent used for rinsing (e.g., DMSO, ethanol) should be one in which this compound is soluble. This rinseate is now considered hazardous liquid waste and must be collected and disposed of according to the liquid waste procedures outlined above. [12]

Satellite Accumulation and Final Disposal Logistics

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA). [8][10] SAA Requirements:

  • Location: At or near the point of waste generation and under the control of laboratory personnel. [8][13]* Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated. For acutely toxic wastes (P-listed), the limit is one quart. [8]* Container Management: All containers must be properly labeled, kept closed, and in good condition. [10]* Pickup: Once a container is full, or has been in the SAA for up to one year (partially filled), you must contact your institution's EHS office for pickup and final disposal. [8][10]EHS professionals are trained to manage the transport and disposal of waste in accordance with federal, state, and local regulations. [8][14] By diligently following these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry. [Link]

  • VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Domainex. [Link]

  • Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. PubMed Central (PMC) - NIH. [Link]

  • Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells. PubMed Central (PMC) - NIH. [Link]

  • Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EG00229
Reactant of Route 2
EG00229

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.